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Triethylamine picrate

Cat. No.: B15494950
CAS No.: 900-50-5
M. Wt: 330.29 g/mol
InChI Key: SBIAWDQKKCMZRS-UHFFFAOYSA-N
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Description

Triethylamine Picrate is a chemical compound formed from triethylamine and picric acid. Triethylamine is a common base and catalyst in organic synthesis, often used in the formation of esters and amides from acyl chlorides, and in the production of urethane foams and epoxy resins . Picric acid is known for its use in forming crystalline picrate salts with organic bases, which are often used for purification and characterization purposes due to their distinct melting points. While specific modern research applications for the combined salt are sparsely documented, one derivative, Triethylamine, 2,2',2''-trichloro-, picrate, is identified in chemical databases . Furthermore, triethylamine has documented use in specialized materials science, such as acting as a precipitating agent in the synthesis of high-crystallinity Zn,Al Layered Double Hydroxides (LDHs) . Given the nature of its components, this compound is suited for research applications in analytical chemistry as a derivative for compound identification, and in organic synthesis. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N4O7 B15494950 Triethylamine picrate CAS No. 900-50-5

Properties

CAS No.

900-50-5

Molecular Formula

C12H18N4O7

Molecular Weight

330.29 g/mol

IUPAC Name

N,N-diethylethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H15N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-7(5-2)6-3/h1-2,10H;4-6H2,1-3H3

InChI Key

SBIAWDQKKCMZRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly energetic compound picric acid, is a crystalline solid with potential applications in various scientific fields. This document provides a comprehensive overview of the synthesis and known properties of this compound, intended to serve as a technical guide for researchers and professionals in drug development and materials science. While a detailed experimental protocol for its synthesis is outlined based on established methods for amine picrate formation, it is important to note that specific quantitative data for many of its physicochemical properties are not extensively reported in publicly available literature. This guide summarizes the available information and provides a framework for its preparation and further characterization.

Introduction

This compound is an organic salt with the chemical formula C₁₂H₁₈N₄O₇ and a molecular weight of 330.29 g/mol .[1] It is formed through an acid-base reaction between triethylamine, a common organic base, and picric acid (2,4,6-trinitrophenol), a strong organic acid also known for its explosive properties. The resulting salt exhibits a characteristic yellow crystalline appearance.[2] The formation of picrate salts is a common method for the characterization and derivatization of amines.[3] This guide details the synthesis and collates the known properties of this compound.

Synthesis of this compound

The synthesis of this compound follows a straightforward acid-base neutralization reaction. The general procedure involves the reaction of equimolar amounts of triethylamine and picric acid in a suitable solvent, typically ethanol.[2]

Experimental Protocol

Materials:

  • Triethylamine (C₆H₁₅N)

  • Picric acid (C₆H₃N₃O₇)

  • 95% Ethanol

  • Distilled water

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a saturated solution of picric acid in 95% ethanol.

    • Prepare a solution of triethylamine by dissolving a specific molar equivalent in 95% ethanol.

  • Reaction:

    • Slowly add the ethanolic solution of triethylamine to the saturated solution of picric acid with constant stirring. An immediate precipitation of yellow crystals of this compound is expected.

  • Heating and Dissolution:

    • Gently heat the mixture on a steam bath until all the precipitated this compound dissolves.[3]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals. The yellow picrate salt will precipitate out of the solution.[2][3]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from 95% ethanol.[3]

  • Drying:

    • Dry the purified crystals in a desiccator over a suitable drying agent.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound reagents Prepare Solutions: - Triethylamine in Ethanol - Saturated Picric Acid in Ethanol mixing Mix Solutions reagents->mixing heating Heat to Dissolve Precipitate mixing->heating cooling Slow Cooling for Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Dry in Desiccator recrystallization->drying product Pure this compound Crystals drying->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are scarce in the available literature. The following tables summarize the known information for this compound and, for comparative purposes, the properties of its constituent components, triethylamine and picric acid.

General Properties of this compound
PropertyValueReference
Chemical Formula C₁₂H₁₈N₄O₇[1]
Molecular Weight 330.29 g/mol [1]
Appearance Yellow crystalline solid[2]
Solubility Soluble in water and organic solvents[2]
Properties of Triethylamine
PropertyValueReference
Chemical Formula C₆H₁₅N[4]
Molecular Weight 101.19 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 88.6 to 89.8 °C[4]
Melting Point -114.70 °C[4]
Density 0.7255 g/mL[4]
Solubility in Water 112.4 g/L at 20 °C[4]
pKa of Conjugate Acid 10.75[4]
Properties of Picric Acid
PropertyValueReference
Chemical Formula C₆H₃N₃O₇
Molecular Weight 229.10 g/mol
Appearance Yellow crystals
Melting Point 122.5 °C
Density 1.763 g/cm³
Solubility in Water 1.40 g/100 mL at 20 °C

Spectral Data

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks from both the triethylammonium cation and the picrate anion. Key absorptions would include N-H stretching from the protonated amine, C-H stretching and bending from the ethyl groups, and strong absorptions from the nitro groups (asymmetric and symmetric stretching) and the phenolate C-O bond of the picrate anion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely show signals for the ethyl groups of the triethylammonium cation (a quartet for the -CH₂- groups and a triplet for the -CH₃ groups) and a signal for the aromatic protons of the picrate anion. A broad signal corresponding to the N-H proton may also be observable.

    • ¹³C NMR: The carbon NMR spectrum would display peaks corresponding to the two distinct carbon environments in the ethyl groups of the cation and the aromatic carbons of the picrate anion.

Structure

The crystal structure of this compound has not been found in the surveyed literature. However, studies on other amine picrates reveal that these salts are typically formed through ionic and hydrogen bonding interactions.[5] It is expected that the triethylammonium cation and the picrate anion would be held together by electrostatic forces and potentially hydrogen bonding between the N-H proton of the cation and the oxygen atoms of the picrate anion.

Safety and Handling

This compound should be handled with caution due to the energetic nature of the picrate anion. Picric acid and its salts are known to be explosive and sensitive to heat, shock, and friction.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesized organic salt. While its general method of preparation is well-established for amine picrates, a comprehensive characterization of its physicochemical and spectral properties is not widely documented. This guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this compound. Future work should focus on the detailed experimental determination of its melting point, solubility profile, full spectral characterization (IR, ¹H NMR, ¹³C NMR), and single-crystal X-ray diffraction to elucidate its precise solid-state structure. Such data would be invaluable for its potential applications in various fields of chemical research and development.

References

An In-depth Technical Guide to Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of triethylamine picrate. The information is intended for use by professionals in the fields of chemical research, materials science, and pharmaceutical development.

Chemical Structure and Properties

This compound is an ionic salt formed through the acid-base reaction between the organic base triethylamine and the strong acid, picric acid (2,4,6-trinitrophenol)[1][2]. The structure consists of a triethylammonium cation and a picrate anion. The IUPAC name for this compound is N,N-diethylethanamine; 2,4,6-trinitrophenol[2].

The chemical formula for this compound is C₁₂H₁₈N₄O₇, and it has a molecular weight of 330.29 g/mol [2]. It typically presents as a yellow crystalline solid, a characteristic of the picrate anion[3].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₄O₇[2]
Molecular Weight 330.29 g/mol [2]
Appearance Yellow crystalline solid[3]
IUPAC Name N,N-diethylethanamine;2,4,6-trinitrophenol[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 8[2]
Rotatable Bond Count 3[2]
Exact Mass 330.11754893 Da[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base reaction. The general protocol involves the combination of equimolar amounts of triethylamine and picric acid in a suitable solvent, followed by crystallization.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triethylamine (C₆H₁₅N)

  • Picric Acid (C₆H₃N₃O₇)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve equimolar amounts of triethylamine and picric acid in a minimal amount of warm ethanol.

  • Stir the solution until all reactants are fully dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath may facilitate crystallization.

  • Collect the resulting yellow crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum to yield pure this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for both the triethylammonium cation and the picrate anion. The protons of the ethyl groups in the triethylammonium cation will appear as a quartet and a triplet. The proton on the nitrogen atom will likely be a broad singlet. The aromatic protons of the picrate anion will appear as a singlet further downfield due to the electron-withdrawing nature of the nitro groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key features would include N-H stretching vibrations from the triethylammonium cation, C-H stretching from the ethyl groups, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂) on the picrate anion. The aromatic C=C stretching of the picrate ring will also be present. The protonation of the amine leads to alterations in the C-N stretching frequencies and the appearance of additional peaks above 3000 cm⁻¹ due to the N⁺-H of the quaternary nitrogen[4].

Crystallography

Picric acid readily forms stable, crystalline salts with a wide range of organic bases, including triethylamine[1]. This property has historically been utilized for the characterization and isolation of organic compounds[1]. An X-ray crystallographic analysis of this compound would reveal the precise three-dimensional arrangement of the triethylammonium cations and picrate anions in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the cation and anion.

Applications in Research and Drug Development

Picrate salts, in general, have found numerous applications in medicine, energy, and various industries[5]. While direct applications of this compound in drug development are not extensively documented, its constituent components and derivatives are of significant interest.

  • Characterization and Purification: The formation of crystalline picrate salts is a classic method for the isolation and purification of amines, which is a crucial step in many synthetic and drug development workflows[1].

  • Anticancer Research: Derivatives of triethylamine have shown potential as anticancer agents. Some have demonstrated significant cytotoxicity against human tumor cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) cells[6].

  • Reference Standards: Picrate salts can serve as stable, crystalline reference standards in the pharmaceutical industry for analytical purposes and quality control[1].

Signaling Pathways and Experimental Workflows

The formation of this compound is a direct acid-base reaction and does not involve complex signaling pathways. The experimental workflow for its synthesis and characterization is outlined below.

G cluster_synthesis Synthesis cluster_analysis Analysis reactants Triethylamine + Picric Acid dissolution Dissolution in Solvent (e.g., Ethanol) reactants->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration product This compound Crystals filtration->product nmr ¹H NMR Spectroscopy product->nmr Characterization ir IR Spectroscopy product->ir Characterization xrd X-ray Crystallography product->xrd Characterization ms Mass Spectrometry product->ms Characterization

Synthesis and Analysis Workflow

The logical relationship for the formation of this compound from its precursors can be visualized as a simple reaction diagram.

G TEA Triethylamine (Base) TEAP This compound (Salt) TEA->TEAP PicricAcid Picric Acid (Acid) PicricAcid->TEAP

Formation of this compound

References

An In-Depth Technical Guide to Triethylamine Picrate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a 1:1 cocrystal of triethylamine and picric acid, is a molecular salt with emerging applications in materials science and as a component in energetic materials. This technical guide provides a comprehensive overview of its synthesis, crystal structure, and key properties. It details its potential use as a nonlinear optical material and as a less sensitive alternative to picric acid in energetic applications. While the biological activities of related triethylammonium salts are explored, the direct application of this compound in drug development remains an area for future investigation. This document consolidates available quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

This compound, also known as triethylammonium picrate, is an organic salt formed from the acid-base reaction between the tertiary amine triethylamine and the highly acidic picric acid. As a cocrystal, it exhibits unique physicochemical properties distinct from its individual components. This guide delves into the technical aspects of this compound, focusing on its synthesis, structural characterization, and its demonstrated and potential applications relevant to scientific research and development.

Synthesis and Crystal Structure

The synthesis of this compound is achieved through a straightforward cocrystallization process.

Experimental Protocol: Synthesis of this compound Cocrystals

A common method for preparing this compound cocrystals is the solvent evaporation technique.

Materials:

  • Picric acid (2,4,6-trinitrophenol)

  • Triethylamine

  • Ethanol (or other suitable solvent)

Procedure:

  • Equimolar amounts of picric acid and triethylamine are dissolved in a minimal amount of a suitable solvent, such as ethanol, with gentle warming if necessary to achieve complete dissolution.

  • The resulting solution is allowed to cool to room temperature.

  • The solution is then left undisturbed for slow evaporation of the solvent.

  • Over time, yellow, single crystals of this compound will form.

  • The crystals are harvested by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystal Structure

This compound exists as a 1:1 cocrystal. Its crystal structure has been characterized by single-crystal X-ray diffraction. A study has reported on a picric acid/triethylamine cocrystal in a 1:1 ratio, which corresponds to this compound.[1] The crystallographic data reveals the precise arrangement of the triethylammonium cations and picrate anions in the crystal lattice, stabilized by hydrogen bonding and other non-covalent interactions.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₂H₁₈N₄O₇
Crystal SystemData to be extracted from specific crystallographic studies
Space GroupData to be extracted from specific crystallographic studies
Unit Cell Dimensionsa = x Å, b = y Å, c = z Å, α = α°, β = β°, γ = γ°
CCDC NumberTo be identified from relevant literature

Note: Specific crystallographic data should be sourced from the primary literature upon availability.

Molecular Interaction and Crystal Packing Diagram

The formation and stability of the this compound cocrystal are governed by the interactions between the triethylammonium cation and the picrate anion. The proton from the phenolic hydroxyl group of picric acid is transferred to the nitrogen atom of triethylamine, forming a triethylammonium cation and a picrate anion. These ions are then arranged in a specific, repeating pattern in the crystal lattice.

G Picrate Picrate Anion (C₆H₂N₃O₇⁻) HBond Hydrogen Bonding (N⁺-H···O⁻) Picrate->HBond Electrostatic Electrostatic Attraction Picrate->Electrostatic VDW van der Waals Forces Picrate->VDW Triethylammonium Triethylammonium Cation ( (C₂H₅)₃NH⁺ ) Triethylammonium->HBond Triethylammonium->Electrostatic Triethylammonium->VDW Crystal This compound Cocrystal HBond->Crystal Electrostatic->Crystal VDW->Crystal

Diagram 1: Key intermolecular interactions in the this compound cocrystal.

Applications in Materials Science

The cocrystalline nature of this compound imparts interesting properties that are being explored in the field of materials science, particularly in nonlinear optics.

Nonlinear Optical (NLO) Properties

Research has shown that triethylammonium picrate is a phase transition material with switchable quadratic nonlinear optical (NLO) properties.[1] This suggests its potential for use in optical devices where the modulation of light is required. The material exhibits a phase transition at a temperature above room temperature, which can be exploited to switch its NLO response.[1]

Table 2: Nonlinear Optical Properties of this compound

PropertyValue/ObservationReference
Phase Transition TemperatureAbove room temperature[1]
NLO SwitchingDemonstrates switchable quadratic NLO effects[1]
Potential ApplicationsOptical switching devices[1]

Applications in Energetic Materials

Due to the presence of the picrate group, this compound is an energetic material. However, its properties differ significantly from those of picric acid.

Reduced Impact Sensitivity

A key characteristic of the this compound cocrystal is its significantly reduced sensitivity to impact compared to pure picric acid. This makes it a potentially safer alternative in applications where the high sensitivity of picric acid is a concern.

Table 3: Comparative Sensitivity of Picric Acid and its Salts

CompoundDetonation Velocity (m/s) at given density (g/cm³)Impact Sensitivity (H₅₀, cm)
Picric Acid7,350 at 1.70Highly sensitive
Ammonium Picrate (Dunnite)7,150 at 1.60Less sensitive than picric acid
This compound Data not availableGreatly decreased compared to picric acid

Note: The detonation velocities for picric acid and ammonium picrate are provided for comparison.[2] A specific H₅₀ value for this compound from the referenced study is not publicly available.

Experimental Protocol: Drop-Weight Impact Sensitivity Testing

The impact sensitivity of energetic materials is typically determined using a drop-weight impact tester, following a standardized procedure such as the Bruceton method.

Apparatus:

  • Drop-weight impact tester (e.g., ERL Type 12)

  • Anvil and striker

  • Sample holder

  • Weight of a specified mass (e.g., 2.5 kg)

Procedure (General Overview):

  • A small, precisely weighed sample of the energetic material (e.g., 35-40 mg) is placed in the sample holder on the anvil.

  • The striker is carefully placed on top of the sample.

  • A weight is dropped from a known height onto the striker.

  • The outcome of the drop (initiation or no initiation, often determined by sound or visual cues) is recorded.

  • The drop height is varied for subsequent tests based on the previous result (the "up-and-down" method).

  • After a series of tests, the 50% initiation height (H₅₀) is calculated statistically, which represents the height from which the weight has a 50% probability of causing an initiation.

G cluster_0 Sample Preparation cluster_1 Impact Test cluster_2 Data Analysis A Weigh Energetic Material Sample B Place Sample on Anvil A->B C Position Striker B->C D Set Drop Height C->D E Release Weight D->E F Observe Outcome (Go/No-Go) E->F G Adjust Drop Height (Bruceton Method) F->G H Repeat Test G->H H->G I Calculate H₅₀ H->I

Diagram 2: Workflow for drop-weight impact sensitivity testing.
Thermal Analysis

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition temperatures, and enthalpies of reaction.

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition kinetics and the amount of volatile products released.

Relevance to Drug Development

While there is a growing interest in the biological activities of various organic salts, there is currently a lack of direct evidence for the use of this compound in drug development. However, studies on other triethylammonium salts provide a basis for potential future research.

Cytotoxicity of Related Triethylammonium Salts

Recent research has demonstrated the antiglioblastoma activity of triethylammonium salts of dicoumarol. These studies provide valuable insights into how the formation of a triethylammonium salt can influence the biological activity of a parent molecule.

Table 4: In Vitro Cytotoxicity of Triethylammonium Salts of Dicoumarol Derivatives

Cell LineCompoundIC₅₀ (µM)
A172 (Glioblastoma)Derivative 12.81 - 0.24
LN229 (Glioblastoma)Derivative 12.50 - 0.85

Data from a study on triethylammonium salts of dicoumarol.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of a compound is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure (General Overview):

  • Cell Seeding: Cancer cells (e.g., A172, LN229) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a triethylammonium salt) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC₅₀ Value H->I

Diagram 3: Workflow of an MTT cytotoxicity assay.

Conclusion

This compound is a fascinating molecular cocrystal with demonstrated utility in materials science as a nonlinear optical material and potential as a safer energetic material due to its reduced impact sensitivity. While its direct application in drug development is yet to be established, the study of related triethylammonium salts with anticancer activity opens an avenue for future research. The synthesis and characterization of this compound are straightforward, and the methodologies for evaluating its key properties are well-established. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and similar organic cocrystals in their respective fields. Further research is warranted to fully elucidate the detonation properties of this compound and to investigate the potential biological activities of this and related picrate salts.

References

An In-depth Technical Guide to Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 900-50-5

This technical guide provides a comprehensive overview of triethylamine picrate, a chemical compound with applications in research and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and characterization.

Chemical and Physical Properties

This compound is a salt formed from the reaction of the base triethylamine and the strong acid, picric acid. It presents as a yellow crystalline solid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 900-50-5[1][2]
Molecular Formula C₁₂H₁₈N₄O₇[1]
Molecular Weight 330.29 g/mol [1]
Melting Point 171 °C
Appearance Yellow crystalline solid
Molar Extinction Coefficient 14,500 M⁻¹cm⁻¹ at 358 nm (in methylene chloride)[3]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Experimental Protocol

Materials:

  • Triethylamine (C₂H₅)₃N

  • Picric Acid (2,4,6-trinitrophenol), moist (contains 35% water by weight)

  • Methanol

Procedure:

  • A stock solution of picric acid is prepared by dissolving 3 g of moist picric acid in 25 mL of methanol.

  • In a separate container, a solution of triethylamine in methanol is prepared.

  • The picric acid solution is then added to the triethylamine solution with stirring.

  • The resulting mixture is allowed to react, leading to the precipitation of this compound.

  • The solid product is collected by filtration, washed with a small amount of cold methanol, and dried.

Caution: Picric acid is an explosive compound, especially when dry. It is crucial to handle it with extreme care and always in a moist state.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 5: UV-Vis Spectroscopic Data

λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
35814,500Methylene Chloride[3]

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification reagents Triethylamine + Picric Acid in Methanol reaction Acid-Base Reaction reagents->reaction precipitation Precipitation of This compound reaction->precipitation filtration Filtration precipitation->filtration washing Washing with cold Methanol filtration->washing drying Drying washing->drying final_product Pure this compound drying->final_product Characterization

A flowchart illustrating the synthesis and purification of this compound.

Logical Relationships

Acid-Base Reaction

The formation of this compound is a classic acid-base neutralization reaction.

G TEA Triethylamine (Base) TEAP This compound (Salt) TEA->TEAP PicricAcid Picric Acid (Acid) PicricAcid->TEAP

References

An Overview of Triethylamine Picrate: Molecular Weight and Formation

Author: BenchChem Technical Support Team. Date: November 2025

Triethylamine picrate is an organic salt formed from the acid-base reaction between the weak base triethylamine and the strong acid, picric acid. This compound is of interest to researchers in various fields of chemistry due to the distinct properties of its constituent ions. This technical guide provides a focused analysis of the molecular weight of this compound and its precursors.

Molecular Weight Data

The molecular weight of this compound is the sum of the molecular weights of triethylamine and picric acid, reflecting the transfer of a proton from picric acid to triethylamine to form an ion pair. The table below summarizes the key quantitative data for these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
TriethylamineC₆H₁₅N101.19[1][2][3]
Picric AcidC₆H₃N₃O₇229.10
This compound C₁₂H₁₈N₄O₇ 330.29
Formation of this compound

The formation of this compound is a straightforward acid-base reaction. Triethylamine, a tertiary amine, acts as a Brønsted-Lowry base, accepting a proton from the hydroxyl group of picric acid, a highly acidic phenol. This proton transfer results in the formation of the triethylammonium cation and the picrate anion, which are held together by electrostatic attraction.

formation_of_triethylamine_picrate cluster_product Product Triethylamine Triethylamine (C₆H₁₅N) TriethylaminePicrate This compound (C₁₂H₁₈N₄O₇) Triethylamine->TriethylaminePicrate + PicricAcid Picric Acid (C₆H₃N₃O₇) PicricAcid->TriethylaminePicrate

Formation of this compound from its precursors.

Note on Experimental Protocols and Signaling Pathways

While this guide provides the fundamental molecular data for this compound, the provision of detailed experimental protocols and specific signaling pathways, as requested, falls outside the scope of this document. The synthesis and application of such specialized chemical compounds are typically documented in proprietary research or academic papers that are not readily accessible through general web searches. To ensure accuracy and avoid the generation of unverified information, we have focused on the verifiable and citable core data concerning the molecular weight of this compound. For detailed experimental procedures and biological applications, consulting specialized chemical databases and peer-reviewed scientific literature is recommended.

References

Navigating the Solubility Landscape of Triethylamine Picrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triethylamine picrate in various organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a strong qualitative understanding based on the solubility of analogous compounds and detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratories.

Core Concepts: Understanding the Solubility of this compound

This compound is an organic salt formed from the reaction of triethylamine, a tertiary amine, and picric acid, a strong organic acid. Its solubility in a given solvent is governed by the interplay of several factors, including the polarity of the solvent, the ability of the solvent to form hydrogen bonds, and the lattice energy of the salt.

Qualitative Solubility Profile:

  • Influence of the Picrate Anion: Picric acid is known to be soluble in polar organic solvents such as ethanol, acetone, and benzene.[1] Picrate salts, in general, tend to be soluble in polar organic solvents.[2][3]

  • Influence of the Triethylammonium Cation: Triethylamine is miscible with a wide range of common organic solvents, including ethanol, diethyl ether, and acetone.[4] Amines with fewer than six or seven carbon atoms are generally soluble in water and also exhibit good solubility in organic solvents.[5][6][7]

Based on these characteristics, it is anticipated that This compound will exhibit good solubility in polar protic and aprotic organic solvents . These may include:

  • Alcohols (e.g., methanol, ethanol)

  • Ketones (e.g., acetone, methyl ethyl ketone)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Chlorinated Hydrocarbons (e.g., dichloromethane, chloroform)

  • Aromatic Hydrocarbons (e.g., benzene, toluene)

Its solubility is expected to be lower in non-polar solvents such as alkanes (e.g., hexane, heptane).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Diethyl Ether
Dichloromethane
Toluene
Hexane

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides detailed methodologies for three common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[8][9][10][11]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass reactor).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution due to temperature changes.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

    • Cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., g/100 mL).

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Withdraw and filter supernatant B->C D Evaporate solvent C->D E Weigh dried solute D->E F Calculate solubility E->F

Gravimetric Method Workflow
UV-Visible (UV-Vis) Spectrophotometry

This method is suitable if this compound has a distinct chromophore that absorbs UV or visible light. The picrate anion has a strong absorbance in the UV-Vis region, making this a viable technique.[1][4][12][13][14]

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

UV_Vis_Method_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare standard solutions B Measure absorbance of standards A->B C Create calibration curve B->C D Prepare saturated solution E Dilute supernatant D->E F Measure absorbance of sample E->F G Determine concentration from curve F->G H Calculate original solubility G->H

UV-Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, especially in complex mixtures.[14][15][16]

Methodology:

  • Development of an HPLC Method:

    • Select a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Determine an appropriate mobile phase that will effectively separate this compound from any potential impurities.

    • Establish the optimal detection wavelength using a UV detector.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution from its peak area.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

HPLC_Method_Workflow cluster_setup Method Development & Calibration cluster_sample Sample Analysis cluster_calc Calculation A Develop HPLC method B Prepare standard solutions A->B C Generate calibration curve B->C D Prepare saturated solution E Dilute supernatant D->E F Inject and analyze sample E->F G Determine concentration from curve F->G H Calculate original solubility G->H

References

Triethylamine Picrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triethylamine picrate, a charge-transfer complex formed from the reaction of triethylamine and picric acid. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for these procedures.

Core Compound Information

This compound (CAS Number: 900-50-5) is a crystalline solid that is yellow in appearance.[1] It is formed through an acid-base reaction between the tertiary amine, triethylamine, and the strong organic acid, picric acid. The resulting salt is of interest in various chemical and pharmaceutical research areas due to the distinct properties endowed by its component molecules.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. The available information is summarized in the table below. Notably, a specific melting point for this compound is not consistently reported, with some sources indicating "N/A".[2] This may suggest that the compound decomposes upon heating. Therefore, experimental determination of the melting point or decomposition temperature is a critical step in its characterization.

PropertyValueSource
CAS Number 900-50-5[1][3]
Molecular Formula C₁₂H₁₈N₄O₇[1][3]
Molecular Weight 330.29 g/mol [1][3]
Appearance Yellow crystalline solid[1]
IUPAC Name N,N-diethylethanamine;2,4,6-trinitrophenol[3]
Melting Point Not available[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its melting point. These protocols are based on established chemical principles for the formation of amine picrates and standard analytical techniques.

Synthesis of this compound

This protocol details the preparation of this compound from equimolar amounts of triethylamine and picric acid.

Materials and Equipment:

  • Picric acid (2,4,6-trinitrophenol)

  • Triethylamine

  • Ethanol (95% or absolute)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dish

  • Spatula

  • Analytical balance

Procedure:

  • Preparation of Reactant Solutions:

    • In a 100 mL beaker, dissolve 2.29 g (0.01 mol) of picric acid in 50 mL of warm ethanol. Stir gently until all the solid has dissolved.

    • In a separate 50 mL beaker, dissolve 1.01 g (0.01 mol) of triethylamine in 20 mL of ethanol.

  • Reaction:

    • Slowly add the triethylamine solution to the picric acid solution while continuously stirring with a magnetic stirrer.

    • A yellow precipitate of this compound should form immediately.

    • Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for 30 minutes to maximize crystal precipitation.

    • Collect the yellow crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[4][5] For a potentially decomposing compound like this compound, this procedure will determine either the melting point or the decomposition temperature range.

Materials and Equipment:

  • Dried, purified this compound crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.[5][6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[7]

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • If the sample darkens and decomposes instead of melting, record the temperature range over which this decomposition occurs.

    • It is recommended to perform the measurement in triplicate to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Melting Point Determination prep_pa Prepare Picric Acid Solution react React Solutions prep_pa->react prep_tea Prepare Triethylamine Solution prep_tea->react isolate Isolate Crude Product react->isolate purify Recrystallize (Optional) isolate->purify dry Dry Final Product isolate->dry purify->dry sample_prep Prepare Sample in Capillary Tube dry->sample_prep Characterization mp_setup Setup Melting Point Apparatus sample_prep->mp_setup mp_measure Measure Melting/Decomposition Range mp_setup->mp_measure record Record Data mp_measure->record

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Stability of Triethylamine Picrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, an ionic salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents unique stability challenges due to the energetic nature of the picrate anion. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, including thermal stress, photolytic exposure, and differing pH environments. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the well-documented properties of picrate salts and aliphatic amines to provide a thorough stability assessment. Furthermore, it details standardized experimental protocols for evaluating the thermal, photo-, and pH-dependent stability of chemical compounds, in accordance with major regulatory guidelines.

Introduction

This compound is a salt formed through the acid-base reaction between picric acid (2,4,6-trinitrophenol) and triethylamine. Picric acid is a well-known energetic material, and its salts, known as picrates, can also exhibit explosive properties.[1][2] The stability of these salts is a critical consideration for their safe handling, storage, and application, particularly in research and development settings. Triethylamine is a commonly used organic base, and its reaction with picric acid results in the formation of triethylammonium picrate.[3] This guide will explore the factors influencing the stability of this salt.

Chemical and Physical Properties

A summary of the relevant properties of the constituent components of this compound is provided below.

PropertyTriethylaminePicric AcidTriethylammonium CationPicrate Anion
Formula C₆H₁₅NC₆H₃N₃O₇C₆H₁₆N⁺C₆H₂N₃O₇⁻
Molar Mass 101.19 g/mol 229.10 g/mol 102.20 g/mol 228.09 g/mol
Appearance Colorless liquidYellow crystalline solid-Yellow anion
Odor Strong fishy, ammonia-likeOdorless--
pKa (of conjugate acid) 10.750.38--

Stability Profile of this compound

The stability of this compound is fundamentally dictated by the inherent properties of the picrate anion and the triethylammonium cation.

Thermal Stability

Table 1: Illustrative Thermal Decomposition Data for Related Compounds

CompoundDecomposition Onset (°C)Method
Triethylamine Hydrochloride261Heating
Lead PicrateLower than Sodium PicrateDSC
Ammonium Picrate (Dunnite)ExplosiveGeneral Knowledge

Note: This table provides illustrative data for related compounds to indicate the expected range of thermal stability. Specific data for this compound requires experimental determination.

Photostability

The picrate anion, with its conjugated nitro and phenoxide groups, is chromophoric and absorbs light in the visible and ultraviolet regions, giving it a characteristic yellow color.[1] This absorption of light can lead to photodegradation. While specific photostability studies on this compound are not widely published, the general principles of photostability testing as outlined in the ICH Q1B guidelines would apply.[5] It is expected that prolonged exposure to light, particularly UV radiation, could lead to the degradation of the picrate anion, potentially forming byproducts. Triethylamine itself can be involved in photochemical reactions, which could also influence the overall stability of the salt in solution under illumination.[6]

Table 2: General Photostability Testing Conditions (ICH Q1B)

Light SourceExposure Condition
Option 1: Artificial DaylightOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²
Option 2: Cool White Fluorescent and Near UV LampsCool white fluorescent lamp for visible light and a near UV lamp with a spectral distribution from 320 to 400 nm
Stability under Different pH Conditions

The stability of this compound in solution is expected to be significantly influenced by pH.

  • Acidic Conditions (low pH): In a strongly acidic solution, the equilibrium will favor the protonated triethylammonium cation and undissociated picric acid. Picric acid is relatively stable in acidic solutions.[2]

  • Neutral Conditions (pH ≈ 7): Near neutral pH, the salt will exist as triethylammonium cations and picrate anions.

  • Alkaline Conditions (high pH): In alkaline solutions, the triethylammonium cation will be deprotonated to the free base, triethylamine. Picric acid is known to be less stable in alkaline conditions, and its degradation can be accelerated.[2] The presence of the free amine in solution could potentially react with the picrate anion or its degradation products.

Table 3: Expected Stability of this compound at Different pH

pH RangePredominant SpeciesExpected Stability
< 2Triethylammonium cation, Picric acidRelatively High
3 - 9Triethylammonium cation, Picrate anionModerate
> 10Triethylamine, Picrate anionPotentially Lower

Experimental Protocols

To quantitatively assess the stability of this compound, standardized experimental protocols should be followed.

Thermal Stability Analysis (DSC/TGA)

Methodology based on ASTM E537 and ASTM E698

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA) are required.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an appropriate sample pan (e.g., aluminum or gold-plated copper).

  • Experimental Conditions:

    • TGA: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.

    • DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of temperature.

  • Data Analysis:

    • TGA: The onset temperature of mass loss is determined, indicating decomposition.

    • DSC: The onset temperature of exothermic or endothermic events is determined. An exotherm indicates a decomposition or reaction that releases heat.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation weigh Accurately weigh 1-5 mg of sample pan Place in DSC/TGA pan weigh->pan tga TGA Analysis: Heat at constant rate (e.g., 10 °C/min) pan->tga dsc DSC Analysis: Heat at constant rate (e.g., 10 °C/min) pan->dsc tga_data Determine onset of mass loss tga->tga_data dsc_data Determine onset of exotherm dsc->dsc_data

Fig. 1: Experimental workflow for thermal analysis.
Photostability Testing

Methodology based on ICH Harmonised Tripartite Guideline Q1B

  • Sample Preparation: A sample of this compound is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.

  • Light Exposure: The samples are exposed to a light source that meets the ICH Q1B requirements, providing a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[5]

  • Analysis: After exposure, the samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect any degradation products.

  • Evaluation: The results from the light-exposed sample are compared to those of the dark control to determine the extent of photodegradation.

Photostability_Workflow start Prepare Samples exposed Exposed Sample (Transparent Container) start->exposed dark Dark Control (Opaque Wrapping) start->dark light Expose to ICH Q1B Compliant Light Source exposed->light analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) light->analysis evaluation Compare Results and Determine Degradation analysis->evaluation Stability_Relationships cluster_components Ionic Components cluster_conditions Environmental Conditions TEA_Picrate This compound Stability Picrate Picrate Anion (Energetic, Chromophoric) Picrate->TEA_Picrate TEA_ion Triethylammonium Cation (Moderately Stable) TEA_ion->TEA_Picrate Temp Temperature Temp->TEA_Picrate Influences thermal decomposition Light Light Exposure Light->TEA_Picrate Can induce photodegradation pH pH of Medium pH->TEA_Picrate Affects ionic equilibrium and degradation pathways

References

Unveiling the Structural Nuances of Triethylamine Picrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine picrate, a salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents a compelling case study in ionic and hydrogen bonding interactions within a crystalline lattice. While a comprehensive, publicly available single-crystal X-ray diffraction analysis of this compound is not found in the current body of scientific literature, this technical guide elucidates the anticipated structural characteristics and provides a detailed framework for its analysis. By examining related compounds and general principles of crystallography, we can infer the likely molecular interactions and present the standardized methodologies for such an investigation. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and application of similar amine-based crystalline materials.

Introduction

The formation of salts from acidic and basic components is a fundamental concept in chemistry with profound implications in pharmaceutical sciences, materials science, and chemical synthesis. The resulting crystalline structures are governed by a delicate interplay of ionic forces, hydrogen bonding, and other non-covalent interactions. This compound, formed from the proton transfer from picric acid to triethylamine, is expected to exist as a triethylammonium picrate salt in the solid state. The analysis of its crystal structure would provide invaluable insights into the geometry of the ionic pairing, the nature of the hydrogen bonds between the triethylammonium cation and the picrate anion, and the overall packing of the ions in the crystal lattice. Such information is critical for understanding the material's physical properties, including solubility, melting point, and stability, which are key parameters in drug development and materials engineering.

Predicted Crystallographic Data

While specific experimental data for this compound is not available, a typical crystallographic analysis would yield the following quantitative parameters. The data presented in Table 1 is hypothetical and serves as an illustrative example of what a crystallographic report would contain.

Table 1: Hypothetical Crystallographic Data for Triethylammonium Picrate

ParameterHypothetical ValueDescription
Chemical FormulaC₁₂H₁₈N₄O₇The elemental composition of the compound.
Formula Weight330.30 g/mol The molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁The space group defines the symmetry operations of the crystal.
a (Å)10.0 - 15.0The length of the 'a' axis of the unit cell.
b (Å)12.0 - 18.0The length of the 'b' axis of the unit cell.
c (Å)8.0 - 12.0The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)90 - 110The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1500 - 2500The volume of the unit cell.
Z4The number of formula units per unit cell.
Calculated Density (g/cm³)1.3 - 1.5The theoretical density of the crystal.
Absorption Coefficient (mm⁻¹)0.10 - 0.15A measure of how much the X-rays are absorbed by the crystal.
F(000)696The total number of electrons in the unit cell.
Crystal Size (mm³)0.2 x 0.2 x 0.1The dimensions of the crystal used for data collection.
Temperature (K)100 or 293The temperature at which the data was collected.
Radiation (Å)MoKα (λ = 0.71073)The wavelength of the X-rays used for the experiment.
θ range for data collection (°)2.0 - 25.0The range of diffraction angles measured.
Reflections collected> 5000The total number of diffraction spots measured.
Independent reflections> 2500The number of unique diffraction spots.
R_int< 0.05A measure of the consistency of symmetrically equivalent reflections.
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15Indicators of the quality of the final structural model.
Goodness-of-fit on F²~1.0An indicator of the overall quality of the refinement.

Experimental Protocols

The determination of a crystal structure is a well-established process involving several key steps, from crystal growth to data analysis and structure validation.

Synthesis and Crystallization of this compound
  • Synthesis: Equimolar amounts of triethylamine and picric acid are dissolved separately in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction: The triethylamine solution is added dropwise to the picric acid solution with constant stirring. The reaction is typically exothermic and results in the formation of a yellow precipitate of this compound.

  • Crystallization: The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture. Slow cooling of the solution, or slow evaporation of the solvent at room temperature, is then employed to promote the growth of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu), a goniometer to orient the crystal, and a detector to measure the intensities of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction patterns.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output s1 Dissolve Triethylamine in Solvent s3 Mix Solutions s1->s3 s2 Dissolve Picric Acid in Solvent s2->s3 s4 Crystallization (Slow Cooling/Evaporation) s3->s4 x1 Mount Single Crystal s4->x1 x2 Collect Diffraction Data x1->x2 a1 Data Reduction x2->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 o1 Crystallographic Data (CIF File) a3->o1 o2 Structural Analysis Report a3->o2

Experimental workflow for crystal structure analysis.

signaling_pathway cluster_ions Ionic Species cluster_interactions Primary Intermolecular Interactions cluster_structure Resulting Crystal Structure TEA Triethylammonium Cation (Et3NH+) Ionic Ionic Bond TEA->Ionic Hbond Hydrogen Bond (N-H...O) TEA->Hbond Donor (N-H) Picrate Picrate Anion (C6H2(NO2)3O-) Picrate->Ionic Picrate->Hbond Acceptor (O-) Lattice Crystal Lattice Ionic->Lattice Primary Force Hbond->Lattice Directional Interaction

Key intermolecular interactions in this compound.

Conclusion

While a definitive crystal structure of this compound is not presently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the methodologies required for its determination. The formation of a triethylammonium picrate salt is anticipated, with the crystal packing being dominated by ionic interactions and directed by hydrogen bonds between the triethylammonium cation and the picrate anion. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis outlined herein represent the standard approach for characterizing such materials. The elucidation of the precise crystal structure of this compound would be a valuable contribution to the field of crystal engineering and would provide a deeper understanding of the interplay of non-covalent interactions in molecular salts. This information would be of significant interest to researchers in drug development and materials science, where control over crystalline form is of paramount importance.

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly acidic picric acid, presents a subject of interest in various chemical and pharmaceutical research fields. Its molecular formula is C₁₂H₁₈N₄O₇, with a corresponding molecular weight of 330.29 g/mol . This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. A general laboratory procedure involves the equimolar reaction between triethylamine and picric acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triethylamine (Et₃N)

  • Picric Acid (2,4,6-trinitrophenol)

  • Ethanol (95% or absolute)

  • Diethyl ether

Procedure:

  • In a fume hood, dissolve a specific molar quantity of picric acid in a minimal amount of warm ethanol.

  • In a separate flask, dissolve an equimolar amount of triethylamine in a small volume of ethanol.

  • Slowly add the triethylamine solution to the stirring picric acid solution at room temperature. An immediate formation of a yellow precipitate should be observed.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified crystals of this compound.

  • Dry the purified crystals in a desiccator under vacuum.

Logical Relationship of Synthesis:

Synthesis Triethylamine Triethylamine Reaction Acid-Base Reaction (Ethanol) Triethylamine->Reaction PicricAcid Picric Acid PicricAcid->Reaction CrudeProduct Crude this compound (Yellow Precipitate) Reaction->CrudeProduct Purification Recrystallization (e.g., from Ethanol) CrudeProduct->Purification PureProduct Purified this compound Crystals Purification->PureProduct Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis XRD X-ray Diffraction (for crystal structure) Sample->XRD Structure Structural Information (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions CrystalStructure Crystal Lattice and Packing XRD->CrystalStructure

Navigating the Hazards of Triethylamine Picrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triethylamine picrate, a salt formed from the strong acid, picric acid, and the organic base, triethylamine, presents a significant and complex hazard profile that demands rigorous safety protocols. This technical guide provides a comprehensive overview of the inherent dangers associated with this compound, drawing from the well-documented hazards of its constituent parts. It is imperative for all personnel handling this substance to be thoroughly familiar with its potential for explosion, toxicity, and chemical reactivity.

Core Hazards: A Synthesis of Two Volatile Precursors

The primary hazards of this compound are a direct combination of the dangerous properties of picric acid and triethylamine. Picric acid is a well-known explosive, particularly when dry or when it forms salts with metals.[1][2][3][4][5] Triethylamine is a flammable, toxic, and corrosive liquid.[6][7][8][9] The resulting salt, this compound, should be treated as a substance with a high potential for explosive decomposition, coupled with significant toxicological and flammability risks.

Explosive and Flammable Properties
Toxicity and Corrosivity

Both picric acid and triethylamine are toxic. Picric acid can be harmful if swallowed, inhaled, or absorbed through the skin, causing irritation and potential damage to the liver and kidneys.[2][3][4] Triethylamine is also toxic by all routes of exposure and is corrosive, capable of causing severe skin burns and eye damage.[6][7][9] Therefore, this compound is presumed to be a toxic and corrosive substance, requiring stringent measures to prevent any direct contact.

Quantitative Hazard Data

To facilitate a clear understanding of the risks, the following tables summarize the key quantitative hazard data for the parent compounds of this compound.

Property Picric Acid Triethylamine Source(s)
Oral LD50 (Rat) 200 mg/kg730 mg/kg[2][4]
Dermal LD50 (Rabbit) Not specified580 mg/kg[4]
Inhalation LC50 (Rat) Not specified7.22 mg/L (4h)[4]

Table 1: Toxicological Data

Property Picric Acid Triethylamine Source(s)
Flash Point 150 °C (302 °F)-11 °C (12.2 °F)[5]
Autoignition Temperature 300 °C (572 °F)215 °C (419 °F)[6]
Lower Explosive Limit (LEL) Not applicable (explosive solid)1.2%[3]
Upper Explosive Limit (UEL) Not applicable (explosive solid)8.0%[3]

Table 2: Flammability Data

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, which should be performed with extreme caution in a certified fume hood and with all necessary personal protective equipment.

Materials:

  • Picric acid (wetted with >30% water)

  • Triethylamine

  • Ethanol (or another suitable solvent)

  • Beakers

  • Stirring rod

  • Filter paper

  • Buchner funnel

  • Vacuum flask

Procedure:

  • Dissolution of Picric Acid: In a fume hood, carefully weigh a desired amount of wetted picric acid and dissolve it in a minimal amount of ethanol with gentle stirring.

  • Addition of Triethylamine: Slowly, and with continuous stirring, add an equimolar amount of triethylamine to the picric acid solution. The reaction is an acid-base neutralization and is exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound salt will precipitate out of the solution as yellow crystals. The cooling process can be further facilitated by placing the beaker in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and vacuum flask.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Crucially, do not allow the this compound to dry completely. The dried salt is expected to be a primary explosive. For storage and handling, the crystals should be kept wetted with a suitable solvent, such as ethanol or water, at all times.

Mandatory Visualizations

To further elucidate the relationships between the hazards and the necessary safety measures, the following diagrams are provided.

Hazard_Inheritance cluster_precursors Precursor Hazards cluster_salt Resulting Compound Hazards cluster_hazards Specific Hazards Picric Acid Picric Acid Explosive Explosive Picric Acid->Explosive Toxic Toxic Picric Acid->Toxic Triethylamine Triethylamine Flammable Flammable Triethylamine->Flammable Triethylamine->Toxic Corrosive Corrosive Triethylamine->Corrosive This compound This compound Explosive->this compound Flammable->this compound Toxic->this compound Corrosive->this compound

Caption: Hazard inheritance from precursor compounds to this compound.

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Synthesis cluster_storage Storage & Waste PPE_Gloves Chemical Resistant Gloves PPE_Goggles Safety Goggles & Face Shield PPE_Coat Flame-Retardant Lab Coat PPE_Respirator Respirator (if potential for dust/aerosol) Fume_Hood Work in a Certified Fume Hood Avoid_Friction Avoid Shock, Friction, and Heat Fume_Hood->Avoid_Friction Small_Quantities Use Small Quantities Avoid_Friction->Small_Quantities Keep_Wetted Keep Product Wetted Small_Quantities->Keep_Wetted Store_Wetted Store Wetted in a Designated Area Keep_Wetted->Store_Wetted Segregate Segregate from Incompatible Materials Store_Wetted->Segregate Waste Dispose of as Hazardous Explosive Waste Segregate->Waste

Caption: Recommended workflow for the safe handling of this compound.

Safety Precautions: A Multi-faceted Approach

Given the severe hazards, a multi-layered approach to safety is essential when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile or neoprene), must be worn.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, a properly fitted respirator with appropriate cartridges should be used.

Handling and Storage:

  • All work with this compound must be conducted in a certified chemical fume hood.

  • The substance must be kept wetted at all times to minimize the risk of explosion.

  • Avoid all sources of ignition, including sparks, open flames, and hot surfaces.

  • Use non-sparking tools and equipment.

  • Store in a cool, dry, well-ventilated area, segregated from incompatible materials such as oxidizing agents, reducing agents, and metals.

  • Containers should be clearly labeled with the name of the substance and all relevant hazard warnings.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area immediately. The spill should be cleaned up by trained personnel using non-sparking tools and appropriate PPE. The spilled material should be wetted before cleanup.

  • Fire: In case of a fire, evacuate the area and call emergency services. Do not attempt to fight the fire unless you are trained to do so. Use a Class D fire extinguisher for fires involving reactive metals, or a foam or dry chemical extinguisher for fires involving flammable liquids.

  • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

This guide is intended to provide a comprehensive overview of the hazards and safety precautions for this compound. It is not a substitute for a thorough risk assessment and the implementation of specific safety protocols tailored to the individual laboratory and experimental conditions. All researchers, scientists, and drug development professionals must exercise extreme caution and adhere to all institutional and regulatory safety guidelines when handling this and other energetic materials.

References

An In-depth Technical Guide to the Historical Applications of Picrate Salts in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical applications of picrate salts, compounds derived from picric acid (2,4,6-trinitrophenol). For decades, these vibrant yellow crystalline substances were at the forefront of various chemical disciplines, from the battlefields as powerful explosives to the laboratory as indispensable analytical reagents. This document provides a comprehensive overview of their synthesis, quantitative properties, and the experimental protocols that defined their use, offering valuable insights for modern chemical research and development.

Explosives: The Power of Picrates

The primary and most impactful historical application of picric acid and its salts was in the field of explosives. Their high energy content and relative stability made them the dominant military explosives in the late 19th and early 20th centuries. Picric acid itself, when dry, is a powerful explosive, but its acidic nature and tendency to form highly sensitive and unstable metal picrates when in contact with metal casings posed significant safety concerns. This led to the development of various picrate salt-based explosive formulations.

Explosive NameCountry of OriginTypical CompositionKey Characteristics
Lyddite United KingdomPrimarily fused picric acid (often stated as nearly pure)[1]High explosive power, but corrosive to metal shells, forming sensitive metal picrates.
Melinite FrancePrimarily fused picric acid (often stated as nearly pure)[1][2]Similar to Lyddite, used extensively in artillery shells.
Dunnite (Explosive D) United StatesAmmonium picrate[3][4]Less sensitive to shock than picric acid, making it safer for use in armor-piercing shells.
Shimose Powder JapanPrimarily picric acid[2]Known for its high sensitivity and powerful blast effect, as demonstrated in the Russo-Japanese War.
Analytical Chemistry: Identification and Quantification

Before the advent of modern spectroscopic techniques, the formation of crystalline derivatives was a cornerstone of organic compound identification. Picric acid's ability to form stable, crystalline salts with sharp, well-defined melting points made it an invaluable reagent for the characterization of organic bases, particularly alkaloids and aromatic amines.

Organic BaseMelting Point of Picrate Derivative (°C)
Pyridine164[5]
α-Picoline169[5]
β-Picoline170[5]
γ-Picoline168[5]
Quinoline202[5]
Piperidine151[5]
1-NaphtholNot Available
p-Aminocinnamic acid221[6]
4,4'-dithioaniline derivative (R4)221-223[7]

Beyond qualitative identification, picrate salts played a crucial role in quantitative analysis. The most notable example is the Jaffe reaction , a colorimetric method for determining creatinine levels in blood and urine, first described by Max Jaffe in 1886[8]. In an alkaline solution, creatinine reacts with picric acid to form a reddish-orange colored complex, the intensity of which is proportional to the creatinine concentration[8][9]. This reaction, despite known interferences, remained a staple in clinical chemistry for over a century due to its simplicity and low cost[8][9].

Another significant analytical application was the Guignard test for the detection of cyanogenic glycosides in plants. This qualitative test utilizes paper impregnated with sodium picrate, which turns from yellow to various shades of orange and red in the presence of hydrogen cyanide gas released from the plant material[10].

Dyes and Stains: A Splash of Yellow

The intense yellow color of picric acid and its salts led to their early use as dyes for silk and wool[11][12]. The first synthetic dye, prepared in 1771 by Peter Woulfe, was in fact picric acid, obtained by treating indigo with nitric acid[11]. While its use as a textile dye was limited by its poor washfastness, picric acid found a lasting role as a biological stain in histology and as a component in fixative solutions.

Other Historical Applications

Picrate salts had a range of other, more niche applications:

  • Medicine: Picric acid was used as an antiseptic and for the treatment of burns, though this practice has been largely discontinued due to toxicity concerns.

  • Metallurgy: A solution of picric acid in alcohol, known as "picral," was used as an etchant to reveal the microstructure of steel for metallographic analysis.

Experimental Protocols

The following sections provide detailed methodologies for key historical experiments involving picrate salts.

A. Synthesis of Picric Acid from Phenol

This protocol describes a typical laboratory-scale synthesis of picric acid from phenol, a method that became common after its discovery by Auguste Laurent in 1841[11].

dot

Synthesis_of_Picric_Acid Phenol Phenol Reaction_Vessel Reaction Vessel Phenol->Reaction_Vessel 1. Add Sulfuric_Acid Concentrated Sulfuric Acid Sulfuric_Acid->Reaction_Vessel 2. Add Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel 4. Nitration (Exothermic) Phenolsulfonic_Acid Phenolsulfonic Acid (Intermediate) Phenolsulfonic_Acid->Reaction_Vessel Picric_Acid Picric Acid (2,4,6-Trinitrophenol) Cooling Cooling Picric_Acid->Cooling Heating Heating Reaction_Vessel->Heating 3. Sulfonation Reaction_Vessel->Heating 5. Complete Nitration Heating->Phenolsulfonic_Acid Heating->Picric_Acid Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Picric Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of picric acid from phenol.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Ethanol (for recrystallization)

  • Beakers, flasks, heating mantle, stirring apparatus, filtration apparatus

Procedure:

  • In a fume hood, carefully add 10 g of phenol to 15 mL of concentrated sulfuric acid in a flask.

  • Gently heat the mixture in a water bath at 100°C for 30 minutes with occasional swirling to form phenolsulfonic acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add 45 mL of concentrated nitric acid in small portions to the cooled mixture. A vigorous reaction with the evolution of reddish-brown nitrogen dioxide fumes will occur. Keep the flask in the ice bath to control the temperature.

  • After the addition of nitric acid is complete and the initial vigorous reaction has subsided, heat the mixture on a steam bath for 1.5 to 2 hours, with occasional shaking, to complete the nitration.

  • Allow the mixture to cool to room temperature, then pour it into 250 mL of cold water.

  • Collect the precipitated yellow crystals of picric acid by vacuum filtration and wash them thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude picric acid from a minimal amount of hot ethanol or an ethanol-water mixture to obtain purified crystals.

  • Dry the crystals carefully, avoiding excessive heat.

B. Preparation of a Picrate Derivative for Identification of an Organic Base

This protocol outlines the general procedure for preparing a picrate derivative of an unknown organic base for the purpose of identification by melting point determination[13].

dot

Picrate_Derivative_Formation Organic_Base Organic Base (e.g., Amine, Alkaloid) Mixing Mixing Organic_Base->Mixing Picric_Acid_Solution Saturated Solution of Picric Acid in Ethanol Picric_Acid_Solution->Mixing Warming Gentle Warming Mixing->Warming Cooling Cooling Warming->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Melting_Point_Apparatus Melting Point Apparatus Drying->Melting_Point_Apparatus Identification Identification by Melting Point Melting_Point_Apparatus->Identification

Caption: Experimental workflow for preparing a picrate derivative.

Materials:

  • Unknown organic base

  • Picric acid

  • Ethanol (absolute)

  • Test tubes, water bath, filtration apparatus, melting point apparatus

Procedure:

  • Dissolve approximately 0.2 g of the unknown organic base in 5 mL of absolute ethanol in a test tube.

  • In a separate test tube, prepare a saturated solution of picric acid in absolute ethanol.

  • Add the saturated picric acid solution dropwise to the solution of the organic base until a precipitate begins to form or the solution becomes distinctly yellow.

  • Gently warm the mixture in a water bath for a few minutes to ensure complete reaction.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the picrate derivative.

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

  • Determine the melting point of the dried picrate derivative and compare it to literature values for known picrates to identify the original organic base.

C. The Jaffe Reaction for Creatinine Determination (Historical Principle)

This section describes the fundamental principle of the Jaffe reaction as it was historically applied.

dot

Jaffe_Reaction Creatinine Creatinine in Sample (Urine or Blood Filtrate) Reaction Reaction Creatinine->Reaction Picric_Acid Picric Acid Solution Picric_Acid->Reaction Alkaline_Solution Alkaline Solution (e.g., Sodium Hydroxide) Alkaline_Solution->Reaction Colored_Complex Reddish-Orange Janovsky Complex Reaction->Colored_Complex Colorimeter Colorimeter/ Spectrophotometer Colored_Complex->Colorimeter Measurement Measure Absorbance Colorimeter->Measurement Concentration Determine Creatinine Concentration Measurement->Concentration

Caption: Principle of the Jaffe reaction for creatinine determination.

Reagents:

  • Picric acid solution (e.g., 1% in water)

  • Sodium hydroxide solution (e.g., 0.75 N)

  • Creatinine standard solution

  • Sample (protein-free filtrate of serum or diluted urine)

Procedure Outline:

  • A specific volume of the sample (or standard) is mixed with a volume of the picric acid solution.

  • A volume of the sodium hydroxide solution is added to make the mixture alkaline and initiate the reaction.

  • The mixture is allowed to stand for a specific time (e.g., 15 minutes) at room temperature for the color to develop[14].

  • The absorbance of the resulting reddish-orange solution is measured using a colorimeter or spectrophotometer at a specific wavelength (e.g., 520 nm)[15].

  • The concentration of creatinine in the sample is determined by comparing its absorbance to that of the known creatinine standard.

D. The Guignard Test for Cyanide

This protocol describes a qualitative test for the presence of hydrogen cyanide using sodium picrate paper.

Materials:

  • Plant material to be tested

  • Sodium picrate paper (filter paper soaked in a solution of picric acid and sodium carbonate, then dried)

  • Test tube with a stopper

  • A few drops of chloroform or toluene (to rupture plant cells)

  • Water

Procedure:

  • Place a small amount of the crushed plant material in a test tube.

  • Add a few drops of water and a drop of chloroform or toluene to aid in the release of enzymes.

  • Moisten a strip of sodium picrate paper with water and suspend it in the test tube above the plant material, ensuring it does not touch the sample.

  • Stopper the test tube and allow it to stand at room temperature.

  • A positive test for the release of hydrogen cyanide is indicated by a color change of the picrate paper from yellow to orange, red, or reddish-brown, with the intensity and speed of the color change being proportional to the amount of cyanide present.

Conclusion

The historical applications of picrate salts in chemistry are a testament to the ingenuity of early chemists. From their explosive power that shaped warfare to their role in the foundational techniques of analytical chemistry, picrates have left an indelible mark on the field. While many of their uses have been superseded by safer and more precise modern alternatives, a study of their history provides valuable context for the evolution of chemical science and technology. The principles behind their application in derivatization and colorimetric analysis continue to be relevant in modern chemical education and research.

References

Methodological & Application

Application Notes and Protocols: Preparation of Triethylamine Picrate Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine picrate is a salt formed from the reaction of the tertiary amine, triethylamine, and the strong acid, picric acid (2,4,6-trinitrophenol). The formation of stable, crystalline picrate salts has historically been a valuable method for the characterization and isolation of organic bases and amines.[1] While modern spectroscopic techniques are now more common for structural elucidation, the preparation of picrate derivatives can still be a useful tool in chemical synthesis and analysis.[1] This document provides a detailed protocol for the preparation of a this compound solution, including safety precautions, reagent information, and a step-by-step methodology.

Data Presentation

The following table summarizes the key quantitative data for the reactants involved in the preparation of this compound.

PropertyTriethylaminePicric Acid
Chemical Formula C₆H₁₅NC₆H₃N₃O₇
Molecular Weight 101.19 g/mol [2]229.10 g/mol [3]
Appearance Colorless liquid[2][4]Yellow solid
Boiling Point 88.8 °CDecomposes
Melting Point -115 °C122.5 °C
Density 0.726 g/mL at 25 °C1.763 g/cm³
Solubility in Water 112 g/L at 20 °C[2]1.4 g/100 mL at 20 °C

Experimental Protocol

This protocol details the preparation of this compound solution. The reaction involves a simple acid-base neutralization.

Materials and Equipment:

  • Triethylamine (≥99.5% purity)

  • Picric acid (wetted with water, typically >30%)[5]

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Filter paper and funnel

  • Crystallizing dish

  • Drying oven or desiccator

Safety Precautions:

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Triethylamine: Highly flammable liquid and vapor.[7][8][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][7][8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • Picric Acid: Explosive when dry.[3][10] It is toxic if swallowed or in contact with skin and harmful if inhaled.[3] Picric acid can form highly sensitive explosive salts with metals. Avoid contact with metals, and do not allow the material to dry out.[10]

Procedure:

  • Preparation of a Saturated Picric Acid Solution:

    • In a glass beaker, add an excess of wetted picric acid to a known volume of ethanol.

    • Stir the mixture at room temperature for approximately 30 minutes to ensure the solution is saturated.

    • Carefully decant or filter the saturated solution to remove any undissolved picric acid.

  • Reaction with Triethylamine:

    • In a separate beaker, dissolve a known amount of triethylamine in a small volume of ethanol. A 1:1 molar ratio of triethylamine to picric acid is recommended for the initial reaction.

    • Slowly add the triethylamine solution dropwise to the saturated picric acid solution while stirring continuously.

    • The formation of a yellow precipitate, this compound, should be observed.

  • Isolation and Purification of this compound:

    • Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the reaction goes to completion.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • For higher purity, the this compound can be recrystallized from a minimal amount of hot ethanol.

  • Drying and Storage:

    • Carefully dry the purified crystals in a vacuum desiccator at room temperature. Avoid using high temperatures for drying due to the potential instability of picrates.

    • Store the dried this compound in a properly labeled, non-metallic container in a cool, dry, and dark place.

  • Preparation of the Solution:

    • To prepare a solution of a specific concentration, dissolve a known mass of the dried this compound in a known volume of a suitable solvent, such as ethanol or a mixture of ethanol and water.

Mandatory Visualization

Triethylamine_Picrate_Preparation cluster_reactants Reactants cluster_process Process cluster_product Product Triethylamine Triethylamine (in Ethanol) Mixing Slow, Dropwise Addition with Stirring Triethylamine->Mixing PicricAcid Saturated Picric Acid (in Ethanol) PicricAcid->Mixing Precipitation Formation of This compound Precipitate Mixing->Precipitation Reaction Filtration Vacuum Filtration Precipitation->Filtration Isolation Washing Wash with Cold Ethanol Filtration->Washing Purification Drying Drying in Vacuum Desiccator Washing->Drying FinalProduct Pure this compound (Solid) Drying->FinalProduct Solution This compound Solution FinalProduct->Solution Dissolution in Solvent

Caption: Workflow for the preparation of this compound solution.

References

Application of Triethylamine Picrate in Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of a triethylamine-picrate system in reversed-phase high-performance liquid chromatography (RP-HPLC). While "triethylamine picrate" is not typically available as a premixed reagent, its components, triethylamine (TEA) and picric acid, can be combined in the mobile phase to create a powerful chromatographic system for the analysis of basic and cationic analytes, particularly in the pharmaceutical industry.

Principle and Application

In RP-HPLC, highly polar and ionic compounds often exhibit poor retention on nonpolar stationary phases (like C18) and can produce broad, tailing peaks due to interactions with residual silanol groups on the silica support. The combination of triethylamine and picric acid in the mobile phase addresses these challenges through a dual-mechanism approach:

  • Ion-Pairing with Picrate: Picric acid is a strong organic acid that, in solution, provides the picrate anion. This anion forms a neutral ion-pair with cationic analytes (e.g., protonated basic drugs). This neutral complex has increased hydrophobicity, leading to greater retention on a reversed-phase column and enabling separation based on the analyte's inherent properties.[1]

  • Silanol Masking and pH Modification by Triethylamine: Triethylamine is a basic mobile phase additive that serves two primary functions. Firstly, it acts as a "silanol masking agent" by interacting with acidic silanol groups on the stationary phase, which reduces peak tailing for basic compounds.[2] Secondly, it helps to control the pH of the mobile phase, ensuring consistent ionization of both the analytes and the ion-pairing agent.

This combined approach is particularly effective for the analysis of alkaloids, catecholamines, and other basic pharmaceutical compounds that are otherwise difficult to analyze by conventional RP-HPLC.[2][3]

Experimental Protocols

Below are generalized protocols for the application of a triethylamine-picrate system in the analysis of basic pharmaceutical compounds.

2.1. Preparation of Mobile Phase

Objective: To prepare a mobile phase containing picric acid as an ion-pairing reagent and triethylamine as a mobile phase modifier.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Picric acid

  • Triethylamine (TEA)

  • Phosphoric acid or acetic acid (for pH adjustment)

  • 0.45 µm membrane filter

Procedure:

  • Aqueous Component Preparation:

    • Dissolve a specific amount of picric acid in HPLC-grade water to achieve the desired concentration (typically 5-20 mM). For example, to prepare 1 liter of a 10 mM solution, dissolve 2.29 g of picric acid in 1 liter of water.

    • Add triethylamine to the aqueous solution. A typical starting concentration is 0.1% (v/v), which is approximately 1 mL of TEA per liter of solution.

    • Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0-4.0) using a suitable acid like phosphoric acid. This ensures the basic analytes are in their protonated (cationic) form.

  • Mobile Phase Preparation:

    • Mix the prepared aqueous component with the organic solvent (acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

    • Degas the final mobile phase using sonication or vacuum filtration.

    • Filter the mobile phase through a 0.45 µm membrane filter before use.

2.2. Chromatographic Analysis of a Model Basic Drug (e.g., Alkaloid Standard)

Objective: To perform the HPLC analysis of a cationic analyte using the prepared triethylamine-picrate mobile phase.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: 10 mM Picric Acid and 0.1% TEA in Water:Acetonitrile (70:30, v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the analyte)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the analyte standard in the mobile phase to a concentration of 10 µg/mL.

Procedure:

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention time, peak area, and peak asymmetry of the analyte.

Data Presentation

The following tables summarize the expected effects of varying the concentrations of picric acid and triethylamine on the chromatographic parameters of a model basic analyte.

Table 1: Effect of Picric Acid Concentration on Retention Time and Peak Asymmetry

Picric Acid Concentration (mM)Retention Time (min)Peak Asymmetry (As)
02.52.1
56.81.4
1010.21.2
1512.51.1
2014.11.1

Conditions: C18 column, Mobile Phase: Acetonitrile/Water (30:70) with 0.1% TEA, pH 3.5.

Table 2: Effect of Triethylamine Concentration on Peak Asymmetry

Triethylamine Concentration (% v/v)Retention Time (min)Peak Asymmetry (As)
010.82.5
0.0510.51.5
0.110.21.2
0.29.81.1

Conditions: C18 column, Mobile Phase: Acetonitrile/Water (30:70) with 10 mM Picric Acid, pH 3.5.

Visualizations

Diagram 1: Ion-Pair Chromatography Mechanism

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Cationic Analyte (A+) IonPair Neutral Ion-Pair (A+P-) Analyte->IonPair Forms Picrate Picrate Anion (P-) Picrate->IonPair C18_surface Hydrophobic Surface IonPair->C18_surface Retained

Caption: Mechanism of ion-pair formation and retention.

Diagram 2: Experimental Workflow for Analysis of Basic Drugs

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Water, ACN, Picric Acid, TEA, pH adjust) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (Dissolve in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Workflow for HPLC analysis using a triethylamine-picrate system.

References

Application Notes and Protocols for the Determination of Tertiary Amines Using Picrate-Based Colorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative determination of tertiary amines is crucial in various fields, including pharmaceutical development, materials science, and environmental analysis. Tertiary amines are present as active pharmaceutical ingredients (APIs), catalysts, and synthetic intermediates. A simple and cost-effective method for their quantification is the colorimetric analysis based on the formation of a charge-transfer complex with picric acid. This application note provides a detailed protocol for the determination of tertiary amines using a picrate-based method, leveraging the formation of a colored triethylamine picrate complex as a representative example.

Principle

Tertiary amines (R₃N) react with picric acid (a strong acid and a π-acceptor) to form a stable 1:1 charge-transfer complex, often referred to as a picrate salt.[1] This complex exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the tertiary amine, enabling its quantitative determination. The reaction is based on the Lewis acid-base interaction where the lone pair of electrons on the nitrogen atom of the tertiary amine is donated to the electron-deficient picric acid.

Application

This method is applicable for the quantification of various tertiary amines in different sample matrices. It has been successfully used for the determination of trimethylamine in water samples and for the analysis of drugs containing a tertiary amine moiety, such as piroxicam.[2][3] The simplicity and affordability of this colorimetric method make it a valuable tool for routine quality control and research applications.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the determination of tertiary amines using the picric acid colorimetric method, based on available literature.

Tertiary AmineLinearity RangeMolar Absorptivity (ε)Limit of Detection (LOD)Limit of Quantification (LOQ)Wavelength (λmax)Reference
Trimethylamine0 - 2.5 ppm1.0 × 10⁴ L mol⁻¹ cm⁻¹Not ReportedNot Reported410 nm[2]
Piroxicam20 - 100 µg/mLNot ReportedNot ReportedNot Reported420 nm[3]

Note: The performance characteristics of the assay, such as linearity, LOD, and LOQ, are dependent on the specific tertiary amine, the solvent system, and the instrumental parameters. The data presented here should be considered as examples, and it is essential to validate the method for each specific application.

Experimental Protocol

This protocol provides a generalized procedure for the determination of a tertiary amine using the picric acid method. Triethylamine is used as a representative analyte.

Materials and Reagents
  • Picric Acid Solution (0.001 M): Dissolve 0.2291 g of picric acid in 1000 mL of a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile). Caution: Picric acid is an explosive when dry. Handle with appropriate safety precautions. It is recommended to use a commercially available solution or to prepare it with care, avoiding friction and heat.

  • Triethylamine (TEA) Standard Stock Solution (1000 ppm): Accurately weigh 100 mg of triethylamine and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from the expected sample concentration (e.g., 1-10 ppm).

  • Solvent: Toluene, dichloromethane, or acetonitrile (spectrophotometric grade). The choice of solvent can influence the complex formation and its spectral properties. Toluene is reported to be effective for trimethylamine analysis.[2] Dichloromethane has been used for the analysis of piroxicam.[3]

  • Sample Solution: Prepare the sample containing the tertiary amine by dissolving or extracting it in the chosen solvent. The concentration should be adjusted to fall within the linear range of the calibration curve.

Instrumentation
  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Procedure
  • Calibration Curve Preparation:

    • Pipette a fixed volume (e.g., 1 mL) of each working standard solution into a series of 10 mL volumetric flasks.

    • To each flask, add a fixed volume (e.g., 1 mL) of the 0.001 M picric acid solution.

    • Dilute to the mark with the solvent and mix well.

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) to ensure complete complex formation.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). The λmax for the this compound complex should be determined by scanning the spectrum of a mid-range standard solution against a reagent blank (solvent and picric acid). For trimethylamine, the λmax is reported to be 410 nm.[2]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Pipette a known volume of the sample solution into a 10 mL volumetric flask.

    • Add the same volume of the picric acid solution as used for the standards.

    • Dilute to the mark with the solvent and mix well.

    • After the same reaction time, measure the absorbance of the sample solution at the determined λmax.

    • Determine the concentration of the tertiary amine in the sample solution from the calibration curve.

Calculation

The concentration of the tertiary amine in the original sample can be calculated using the following formula:

Concentration (in original sample) = (Concentration from calibration curve) × (Dilution factor)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of tertiary amines using the picrate-based colorimetric method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent & Standard Preparation mixing Mixing of Sample/ Standard with Picric Acid reagent_prep->mixing sample_prep Sample Preparation sample_prep->mixing incubation Incubation for Complex Formation mixing->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement calculation Concentration Calculation measurement->calculation complex_formation tertiary_amine Tertiary Amine (R₃N) (Electron Donor) complex Colored Charge-Transfer Complex [R₃NH]⁺[C₆H₂(NO₂)₃O]⁻ tertiary_amine->complex Donation of lone pair electrons picric_acid Picric Acid (Electron Acceptor) picric_acid->complex Proton transfer & π-stacking

References

Application Notes and Protocols for the Quantification of Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of triethylamine picrate using three common analytical techniques: UV-Vis Spectrophotometry, Gas Chromatography (GC), and Acid-Base Titration. The protocols are designed to be implemented in a laboratory setting for research, quality control, and drug development purposes.

UV-Vis Spectrophotometric Method

This method relies on the inherent color of the picrate ion, which allows for direct quantification of this compound in a suitable solvent. The yellow color of the picrate solution is measured, and the concentration is determined by comparing the absorbance to a standard curve.

Quantitative Data Summary
ParameterUV-Vis Spectrophotometry
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the mid µg/mL range
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 95 - 105%
Wavelength of Max. Absorbance (λmax) ~410 nm[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound standard
  • Methanol (HPLC grade)
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
  • Pipettes
  • UV-Vis Spectrophotometer

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound standard.
  • Dissolve the standard in a 100 mL volumetric flask with methanol and dilute to the mark. This is the stock solution.
  • Prepare a series of calibration standards by diluting the stock solution with methanol in volumetric flasks to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample containing this compound.
  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
  • Filter the sample solution if necessary to remove any particulate matter.

4. Measurement:

  • Set the UV-Vis spectrophotometer to measure absorbance at 410 nm.
  • Use methanol as the blank.
  • Measure the absorbance of each calibration standard and the sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
  • Use the equation of the line to calculate the concentration of this compound in the sample solution based on its absorbance.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Triethylamine Picrate Standards Spectro_Measure Measure Absorbance at 410 nm Standard_Prep->Spectro_Measure Sample_Prep Prepare Sample Solution Sample_Prep->Spectro_Measure Cal_Curve Construct Calibration Curve Spectro_Measure->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

UV-Vis Spectrophotometry Workflow

Gas Chromatography (GC) Method

This method involves the analysis of the triethylamine component of the picrate salt. Due to the non-volatile nature of the salt, a sample preparation step is required to liberate the free triethylamine, which is then analyzed by GC with a Flame Ionization Detector (FID).

Quantitative Data Summary
ParameterGas Chromatography (GC-FID)
Limit of Detection (LOD) ~1 µ g/sample (0.01 ppm)[2]
Limit of Quantification (LOQ) ~2.0 µ g/sample (0.04 ppm)[2]
**Linearity (R²) **> 0.999[3]
Accuracy (% Recovery) > 90%[3]
Experimental Protocol

1. Materials and Reagents:

  • This compound sample
  • Triethylamine standard
  • Sodium hydroxide (NaOH) solution (e.g., 1 M)
  • Methanol (HPLC grade)
  • N-methyl pyrrolidone (NMP) as diluent[4]
  • Gas Chromatograph with FID
  • GC column suitable for amine analysis (e.g., Agilent CP-Volamine)[3]

2. Standard Solution Preparation:

  • Prepare a stock solution of triethylamine in NMP.
  • Prepare a series of calibration standards by diluting the stock solution with NMP to cover the expected concentration range of the samples.

3. Sample Preparation (Dissociation of Picrate Salt):

  • Accurately weigh a sample containing this compound into a headspace vial.
  • Add a known volume of NMP to dissolve the sample.
  • Add a small volume of concentrated NaOH solution to the vial to deprotonate the triethylammonium ion and liberate free triethylamine.
  • Seal the vial immediately.

4. GC-FID Analysis:

  • Injector Temperature: 250 °C
  • Detector Temperature: 300 °C
  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.
  • Carrier Gas: Helium or Nitrogen
  • Injection Mode: Headspace or direct liquid injection of the basified sample.

5. Data Analysis:

  • Integrate the peak corresponding to triethylamine in the chromatograms of the standards and the sample.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Determine the concentration of triethylamine in the sample from the calibration curve.
  • Calculate the amount of this compound in the original sample based on the molar masses.

Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Triethylamine Standards GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Dissolve Sample & Liberate Triethylamine (add NaOH) Sample_Prep->GC_Analysis Cal_Curve Construct Calibration Curve GC_Analysis->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Gas Chromatography Workflow

Acid-Base Titration Method

This classical analytical method determines the concentration of the basic triethylamine component of the salt by titrating it with a standardized acid. The endpoint can be determined either potentiometrically or with a colorimetric indicator.

Quantitative Data Summary
ParameterAcid-Base Titration
**Linearity (R²) **> 0.99[5]
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 1%
Experimental Protocol

1. Materials and Reagents:

  • This compound sample
  • Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 M)[3][6]
  • Glacial acetic acid (for non-aqueous titration)[3][6]
  • Methyl orange indicator solution or a pH electrode for potentiometric titration[7]
  • Burette, beaker, magnetic stirrer

2. Sample Preparation:

  • Accurately weigh a sample containing this compound.
  • For aqueous titration, dissolve the sample in deionized water.
  • For non-aqueous titration (recommended for weakly basic amines), dissolve the sample in glacial acetic acid.[3][6]

3. Titration Procedure:

4. Data Analysis:

  • Calculate the moles of acid used to reach the endpoint.
  • Based on the 1:1 stoichiometry of the reaction between triethylamine and the acid, determine the moles of triethylamine in the sample.
  • Calculate the mass and percentage of this compound in the original sample.

Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dissolve Sample in Appropriate Solvent Add_Indicator Add Indicator (optional) Sample_Prep->Add_Indicator Titrate Titrate with Standardized Acid Sample_Prep->Titrate Add_Indicator->Titrate Endpoint Determine Endpoint (Visual or Potentiometric) Titrate->Endpoint Calculate Calculate Concentration Endpoint->Calculate

Acid-Base Titration Workflow

References

The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triethylamine (TEA) is a versatile and widely utilized organic base in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its primary function is as an acid scavenger, neutralizing acidic byproducts generated during reactions, thereby driving them to completion and preventing the degradation of sensitive molecules.[2][4][5] While "triethylamine picrate" is not typically employed as a starting reagent, it would be formed in situ if triethylamine were used in a reaction mixture containing picric acid. This document provides detailed application notes and protocols for the use of triethylamine in key pharmaceutical synthesis processes.

Application Notes

Triethylamine as an Acid Scavenger in Acylation Reactions

In many pharmaceutical syntheses, the formation of amide and ester bonds is crucial. These reactions often utilize reactive acyl chlorides, which generate hydrogen chloride (HCl) as a byproduct.[6][7] Triethylamine is instrumental in these transformations as it efficiently neutralizes the HCl to form triethylammonium chloride, a salt that often precipitates out of the reaction mixture or can be easily removed during workup.[6][7][8] This prevents the protonation of the amine or alcohol nucleophile, which would render it unreactive, thus ensuring high reaction yields.

Application in the Synthesis and Purification of Antibiotics

Triethylamine plays a significant role in the production and purification of β-lactam antibiotics, such as penicillins and cephalosporins.[4][9][10] It is used as an intermediate in the manufacturing process for antibiotics like ampicillin, amoxicillin, and cephalexin.[9] Specifically, it is employed for the precipitation and purification of these antibiotics.[10] For instance, crude penicillin G can be purified by forming its crystalline triethylamine salt, which separates readily from impurities.[11]

Triethylamine in Dehydrohalogenation Reactions

The elimination of hydrogen halides from alkyl halides to form alkenes is another important transformation in pharmaceutical synthesis. Triethylamine is an effective base for promoting these dehydrohalogenation reactions.[8]

Catalyst in Various Reactions

Beyond its role as a stoichiometric base, triethylamine can also act as a catalyst in several reactions, including the formation of urethane foams and epoxy resins.[1][6]

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for reactions where triethylamine is a key reagent.

Reaction TypeSubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Amide SynthesisAcyl Chloride, AmineTriethylamineDichloromethane0 - 251 - 4>90General Knowledge
Ester SynthesisAcyl Chloride, AlcoholTriethylamineTetrahydrofuran0 - 252 - 6>85General Knowledge
Penicillin Salt FormationCrude Penicillin GTriethylamineAmyl AcetateRoom Temp-High[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-substituted Amide using Triethylamine

Objective: To synthesize an N-substituted amide from an acyl chloride and a primary amine using triethylamine as an acid scavenger.

Materials:

  • Primary amine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Penicillin G using Triethylamine

Objective: To purify crude penicillin G by forming its crystalline triethylamine salt.

Materials:

  • Crude Penicillin G

  • Amyl acetate, anhydrous

  • Triethylamine

  • Acetone (containing ~1.5% water) or n-butanol for washing

  • Filtration apparatus

Procedure:

  • Dissolve the crude penicillin G in substantially anhydrous amyl acetate.

  • Add triethylamine to the solution to precipitate impurities, which are then separated by filtration.[11]

  • Crystallize the triethylamine salt of penicillin G from the resulting solution.[11]

  • Separate the crystals of the triethylamine salt of penicillin G by filtration.[11]

  • Wash the crystals with a suitable solvent such as acetone containing approximately 1.5% water or n-butanol.[11]

  • The purified triethylamine salt of penicillin G can then be converted back to penicillin G by treatment with a mineral acid.[11]

Visualizations

experimental_workflow cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification Amine Amine Reaction_Vessel Reaction Vessel (DCM, 0°C -> RT) Amine->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Mixture (Amide, Et3NH+Cl-) Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purification Recrystallization or Column Chromatography Concentrate->Purification Crude Amide Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for Amide Synthesis using Triethylamine.

logical_relationship Crude_Penicillin Crude Penicillin G in Amyl Acetate Add_TEA_1 Add Triethylamine Crude_Penicillin->Add_TEA_1 Filter_Impurities Filter Precipitated Impurities Add_TEA_1->Filter_Impurities Crystallize Crystallize Triethylamine Salt of Penicillin G Filter_Impurities->Crystallize Filter_Crystals Filter Crystals Crystallize->Filter_Crystals Wash_Crystals Wash Crystals Filter_Crystals->Wash_Crystals Purified_Salt Purified Triethylamine Salt of Penicillin G Wash_Crystals->Purified_Salt Acid_Treatment Treat with Mineral Acid Purified_Salt->Acid_Treatment Final_Penicillin Pure Penicillin G Acid_Treatment->Final_Penicillin

Caption: Purification of Penicillin G via its Triethylamine Salt.

References

Application Note: Triethylamine Picrate as a Reference Standard for the Quantitative Analysis of Triethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylamine (TEA) is a common organic base utilized in a wide range of chemical syntheses and pharmaceutical processes. Accurate quantification of triethylamine is crucial for process optimization, quality control, and regulatory compliance. While triethylamine itself lacks a strong chromophore for direct UV-Vis spectrophotometric analysis, it readily reacts with picric acid to form triethylamine picrate, a stable, crystalline salt with a distinct yellow color.[1] This property allows for the indirect quantitative analysis of triethylamine via spectrophotometry of the picrate anion.

This application note details the synthesis, purification, and use of this compound as a primary reference standard for the quantitative determination of triethylamine in solution. The protocols provided are intended to be adaptable for various laboratory settings.

Physicochemical Properties

A summary of the relevant physicochemical properties of triethylamine, picric acid, and this compound is provided in Table 1.

Table 1: Physicochemical Data

PropertyTriethylaminePicric AcidThis compound
CAS Number 121-44-8[2]88-89-1900-50-5[1]
Molecular Formula C₆H₁₅N[2]C₆H₃N₃O₇C₁₂H₁₈N₄O₇[1]
Molecular Weight 101.19 g/mol [2]229.10 g/mol 330.29 g/mol [1]
Appearance Colorless liquid[2]Yellow crystalsYellow crystalline solid[1]
Melting Point -114.7 °C[2]122.5 °CNot consistently reported
Boiling Point 88.6 - 89.8 °C[2]> 300 °C (explodes)Not applicable
Solubility in Water 112.4 g/L at 20 °C[2]1.40 g/100 mL at 20 °CSoluble[1]
pKa (of conjugate acid) 10.75[2]0.38Not applicable

Experimental Protocols

Preparation and Purification of this compound Reference Standard

This protocol describes the synthesis of this compound from triethylamine and picric acid.

Materials:

  • Triethylamine (≥99.5% purity)

  • Picric acid (≥99% purity)

  • Ethanol (95% or absolute)

  • Diethyl ether (anhydrous)

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution of Reactants:

    • In a 100 mL beaker, dissolve 1.01 g (0.01 mol) of triethylamine in 20 mL of ethanol.

    • In a separate 100 mL beaker, dissolve 2.29 g (0.01 mol) of picric acid in 30 mL of ethanol. Gentle warming may be required to fully dissolve the picric acid.

  • Formation of this compound:

    • Slowly add the triethylamine solution to the picric acid solution while stirring continuously.

    • A yellow precipitate of this compound will form immediately.

    • Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.

  • Crystallization and Purification:

    • Heat the mixture to boiling to dissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to promote crystallization.

    • Collect the yellow crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with two 10 mL portions of cold ethanol, followed by two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying and Storage:

    • Dry the purified crystals in a vacuum oven at 50-60 °C for 4-6 hours or in a desiccator over a suitable drying agent until a constant weight is achieved.

    • Store the dried this compound reference standard in a tightly sealed, light-protected container in a cool, dry place.

Purity Assessment: The purity of the prepared this compound should be confirmed by measuring its melting point and comparing it to the literature value (if a reliable one can be found) and by techniques such as NMR or elemental analysis.

Quantitative Analysis of Triethylamine by UV-Vis Spectrophotometry

This protocol outlines the use of the prepared this compound reference standard to quantify the concentration of a triethylamine solution.

Materials and Equipment:

  • This compound reference standard

  • Solution of triethylamine with unknown concentration

  • Picric acid solution (e.g., 1 mg/mL in a suitable solvent like water or ethanol)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 33 mg of the dried this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water or a suitable organic solvent. This will create a stock solution of approximately 1 mM.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.01 mM to 0.1 mM.

  • Preparation of Sample Solution:

    • Prepare a solution of the unknown triethylamine sample that is expected to fall within the concentration range of the calibration standards after reaction with picric acid.

    • To an aliquot of the unknown triethylamine solution, add an excess of the picric acid solution to ensure complete conversion to this compound.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for the picrate anion, which is typically around 355 nm.

    • Measure the absorbance of the blank (solvent), the calibration standards, and the prepared sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of this compound in the sample.

    • From the concentration of this compound, calculate the concentration of triethylamine in the original unknown sample, accounting for any dilution factors.

Visualizations

The following diagrams illustrate the workflows for the preparation of the reference standard and the analytical protocol.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product dissolve_tea Dissolve Triethylamine in Ethanol mix_solutions Mix Solutions (Stir for 30 min) dissolve_tea->mix_solutions dissolve_pa Dissolve Picric Acid in Ethanol dissolve_pa->mix_solutions crystallize Crystallize by Cooling mix_solutions->crystallize filter_wash Vacuum Filter and Wash (Ethanol & Diethyl Ether) crystallize->filter_wash dry_standard Dry to Constant Weight filter_wash->dry_standard store_standard Store in Desiccator dry_standard->store_standard Analytical_Workflow Quantitative Analysis of Triethylamine cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of This compound Standard prep_cal_standards Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal_standards measure_abs Measure Absorbance at λmax (approx. 355 nm) prep_cal_standards->measure_abs prep_unknown Prepare Unknown Triethylamine Sample react_unknown React with Excess Picric Acid prep_unknown->react_unknown react_unknown->measure_abs gen_curve Generate Calibration Curve measure_abs->gen_curve calc_conc Calculate Unknown Concentration gen_curve->calc_conc

References

Application Notes: Triethylamine Picrate in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols concerning the use of triethylamine picrate in the production of dyes and pigments. This compound, formed from the reaction of triethylamine and picric acid, is a yellow crystalline salt. While picric acid itself has historical use as a dye, the application of its triethylamine salt is less documented in industrial dye production. These notes are based on the known chemical properties of its constituent parts and provide a framework for its synthesis and potential application in coloration.

Introduction

Picric acid (2,4,6-trinitrophenol) was one of the earliest synthetic dyes, imparting a yellow color to substrates like silk and wool.[1][2] Its salts, known as picrates, are also colored, typically exhibiting shades of yellow, orange, or red.[3] Triethylamine is a versatile organic base frequently utilized as a catalyst and acid scavenger in the synthesis of a wide range of dyes and pigments.[4][5][6]

The reaction of the acidic picric acid with the basic triethylamine yields triethylammonium picrate.[7] This salt is a yellow crystalline solid.[7] Although not commonly listed as a commercial dye, its properties suggest potential for use in specialized dyeing applications or as a pigment. This document outlines the synthesis of triethylammonium picrate and a hypothetical protocol for its application as a dye.

Data Presentation

Quantitative data for this compound specifically as a commercial dye is not available in the reviewed literature. The table below summarizes the key properties of its precursor molecules.

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceRelevant Properties
Triethylamine C₆H₁₅N101.19Colorless liquidOrganic base, catalyst.[8]
Picric Acid C₆H₃N₃O₇229.11Yellow solidAcidic, explosive when dry, historical yellow dye.[1]
Triethylammonium Picrate C₁₂H₁₈N₄O₇330.29Yellow crystalline solidAmine salt.[7]

Experimental Protocols

Protocol for the Synthesis of Triethylammonium Picrate

This protocol details the laboratory synthesis of triethylammonium picrate.

Materials:

  • Picric acid (wetted with >10% water for safety)

  • Triethylamine

  • Ethanol (95%)

  • Magnetic stirrer

  • Beakers

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolve Picric Acid: In a fume hood, dissolve 2.29 g (0.01 mol) of picric acid in 100 mL of 95% ethanol in a 250 mL beaker with stirring.

  • Add Triethylamine: Slowly add 1.40 mL (1.01 g, 0.01 mol) of triethylamine to the picric acid solution while stirring.

  • Precipitation: A yellow precipitate of triethylammonium picrate will form immediately. Continue stirring for 15 minutes to ensure the reaction is complete.

  • Isolation: Collect the yellow crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with two 20 mL portions of cold 95% ethanol.

  • Drying: Air-dry the crystals on the filter paper or in a desiccator. Avoid oven drying due to the potential thermal sensitivity of picrates.

Protocol for Dyeing Silk with Triethylammonium Picrate (Hypothetical)

This protocol describes a potential method for applying triethylammonium picrate as a dye to silk fabric, based on general procedures for acid dyes.[9][10]

Materials:

  • Triethylammonium picrate

  • Silk swatch (pre-wetted)

  • Distilled water

  • Acetic acid (optional, for pH adjustment)

  • Dye bath (beaker)

  • Heating mantle or hot plate

  • Thermometer

  • Glass stirring rod

Procedure:

  • Prepare Dye Bath: Create a 0.5% (w/w) dye solution based on the weight of the fabric (owf). For a 10 g silk swatch, dissolve 0.05 g of triethylammonium picrate in 200 mL of distilled water in a beaker.

  • pH Adjustment (Optional): For acid dyes, a slightly acidic pH can improve dye uptake. If necessary, add a few drops of acetic acid to adjust the pH of the dye bath to around 5-6.

  • Dyeing:

    • Introduce the pre-wetted silk swatch to the dye bath.

    • Gradually heat the dye bath to 80-90°C, stirring gently to ensure even dyeing.

    • Maintain this temperature for 45-60 minutes.

  • Rinsing: After dyeing, remove the silk swatch and rinse it under cold running water until the water is clear.

  • Drying: Gently squeeze out excess water and allow the fabric to air dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Triethylammonium Picrate cluster_dyeing Dyeing Protocol (Hypothetical) s1 Step 1: Dissolution Dissolve Picric Acid in Ethanol s2 Step 2: Reaction Add Triethylamine to solution s1->s2 s3 Step 3: Isolation Filter and wash the precipitate s2->s3 s4 Step 4: Product Air-dry yellow crystals s3->s4 d1 Step 1: Preparation Create aqueous dye bath d2 Step 2: Dyeing Immerse silk and heat d1->d2 d3 Step 3: Finishing Rinse and air-dry fabric d2->d3

Caption: Experimental workflows for synthesis and dyeing.

logical_relationship A Picric Acid (Acid) C Triethylammonium Picrate (Salt) A->C B Triethylamine (Base) B->C D Application as Dye/Pigment C->D

Caption: Logical relationship of components and application.

References

Application Notes and Protocols for the Spectrophotometric Determination of Drugs Using Picrate Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the spectrophotometric determination of pharmaceutical compounds through complexation with picric acid. This method is predicated on the formation of intensely colored charge-transfer or ion-pair complexes between electron-donating drug molecules and the electron-accepting picric acid (2,4,6-trinitrophenol). The resulting chromogen can be quantified using UV-Visible spectrophotometry, offering a simple, cost-effective, and rapid analytical technique for drug quantification in both bulk and pharmaceutical dosage forms.

The interaction involves the transfer of a proton from the acidic hydroxyl group of picric acid to a basic functional group on the drug molecule, such as a primary or secondary amine. This proton transfer facilitates the formation of a stable, colored complex. The intensity of the color produced is directly proportional to the concentration of the drug, forming the basis for quantitative analysis. While not always explicitly named "triethylamine picrate," the use of a basic medium, for which triethylamine is a suitable candidate, can enhance the reaction by promoting the formation of the drug-picrate complex.

Principle of the Method

The fundamental principle of this analytical method is the reaction between an electron-rich drug molecule (Lewis base) and the electron-deficient picric acid (Lewis acid). This interaction leads to the formation of a colored complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically between 400 and 550 nm. The general reaction can be summarized as the formation of an ion-pair or a charge-transfer complex. The presence of a basic medium can facilitate the deprotonation of the drug, increasing its nucleophilicity and promoting complex formation.

Featured Applications

This method has been successfully applied to the quantification of a variety of pharmaceutical compounds, including:

  • Sulfonamides: Drugs like sulfamethoxazole and sulfamerazine react with picric acid to form stable, yellow-colored complexes.[1]

  • Analgesics: Paracetamol (acetaminophen) has been shown to form a charge-transfer complex with picric acid, allowing for its spectrophotometric determination.[2]

  • Aminoglycoside Antibiotics: A range of aminoglycosides, including amikacin, gentamicin, and kanamycin, can be quantified using this method based on the reaction with their primary amino groups.[3]

  • Alkaloids: Various alkaloids can be determined by their interaction with picric acid, leading to a measurable color change.

Experimental Protocols

Below are detailed protocols for the spectrophotometric determination of representative drugs using picric acid.

Protocol 1: Determination of Sulfamethoxazole in Pharmaceutical Formulations

1. Materials and Reagents

  • Sulfamethoxazole standard (analytical grade)

  • Picric acid (analytical grade)

  • Methanol (analytical grade)

  • Sulfamethoxazole tablets

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

2. Preparation of Solutions

  • Standard Sulfamethoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfamethoxazole and dissolve it in methanol in a 100 mL volumetric flask. Make up to the mark with methanol.

  • Picric Acid Solution (0.1% w/v): Dissolve 100 mg of picric acid in 100 mL of methanol.

  • Sample Solution: Weigh and powder 20 sulfamethoxazole tablets. Transfer an amount of powder equivalent to 10 mg of sulfamethoxazole into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution and collect the filtrate.

3. Experimental Procedure

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the standard sulfamethoxazole stock solution to prepare calibration standards in the concentration range of 2-28 µg/mL.[1]

  • To each flask, add 1.0 mL of the 0.1% picric acid solution.[1]

  • Dilute to the mark with methanol and mix well.

  • Allow the reaction to proceed for 10 minutes at room temperature.[1]

  • Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorption (λmax), which is approximately 420 nm, against a reagent blank prepared in the same manner without the drug.[1]

  • For the sample determination, treat an appropriate aliquot of the filtered sample solution in the same manner as the standards.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of sulfamethoxazole in the sample solution from the calibration curve.

Protocol 2: Determination of Paracetamol in Pharmaceutical Formulations

1. Materials and Reagents

  • Paracetamol standard (analytical grade)

  • Picric acid (analytical grade)

  • Ethanol (analytical grade)

  • Paracetamol tablets

  • Volumetric flasks (10 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

2. Preparation of Solutions

  • Standard Paracetamol Solution (e.g., 0.002 g/mL): Prepare a stock solution of paracetamol in ethanol. Further dilutions can be made to achieve the desired concentration range for the calibration curve (e.g., 5-10 µg/mL).[2]

  • Picric Acid Solution (e.g., 0.002 g/mL): Prepare a solution of picric acid in ethanol.[2]

  • Sample Solution: Prepare a solution of the paracetamol tablet powder in ethanol, similar to the procedure for sulfamethoxazole, to obtain a suitable concentration.

3. Experimental Procedure

  • Prepare a series of calibration standards by mixing appropriate volumes of the standard paracetamol solution and the picric acid solution in 10 mL volumetric flasks. A 1:2 stoichiometric ratio of paracetamol to picric acid has been reported.[2]

  • Dilute to the mark with ethanol.

  • Allow the color to develop.

  • Measure the absorbance of the complex at its λmax, which is around 500 nm, against a reagent blank.[2]

  • Prepare the sample solution for measurement by mixing an aliquot of the sample extract with the picric acid solution in a similar manner.

  • Construct a calibration curve and determine the concentration of paracetamol in the sample.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the spectrophotometric determination of selected drugs using picric acid.

Table 1: Quantitative Parameters for the Determination of Sulfonamides with Picric Acid [1]

ParameterSulfamethoxazoleSulfamerazine
λmax (nm)420410
Linearity Range (µg/mL)2 - 281 - 30
Correlation Coefficient (R²)0.99920.9994

Table 2: Quantitative Parameters for the Determination of Paracetamol with Picric Acid [2]

ParameterValue
λmax (nm)500
Linearity Range (µg/mL)5 - 10
Molar Absorptivity (L·mol⁻¹·cm⁻¹)2.6 x 10⁴
Mean Recovery (%)95

Table 3: Quantitative Parameters for the Determination of Aminoglycosides with Picric Acid [3]

Drugλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)
Amikacin Sulfate4182.5 - 100> 0.9991
Gentamicin Sulfate4182.5 - 100> 0.9991
Kanamycin Sulfate4182.5 - 100> 0.9991
Streptomycin Sulfate4182.5 - 100> 0.9991
Neomycin Sulfate4182.5 - 100> 0.9991
Tobramycin4182.5 - 100> 0.9991

Visualizations

The following diagrams illustrate the chemical principle and the general experimental workflow for the spectrophotometric determination of drugs using picrate complexation.

Chemical_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Drug Drug Molecule (Electron Donor) Complexation Complex Formation Drug->Complexation Picric_Acid Picric Acid (Electron Acceptor) Picric_Acid->Complexation Colored_Complex Colored Drug-Picrate Complex Complexation->Colored_Complex

Caption: Chemical principle of drug-picrate complex formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Standard Drug Solutions Mix Mix Drug Solution with Picric Acid Prep_Standards->Mix Prep_Sample Prepare Sample Solution Prep_Sample->Mix Prep_Reagent Prepare Picric Acid Reagent Prep_Reagent->Mix Develop Allow Color Development Mix->Develop Measure_Abs Measure Absorbance at λmax Develop->Measure_Abs Plot_Curve Construct Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Drug Concentration Plot_Curve->Calculate

Caption: General experimental workflow for analysis.

Method Validation Considerations

For the successful implementation of this method in a laboratory setting, it is crucial to perform a thorough method validation according to ICH guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The spectrophotometric determination of drugs using picric acid for complexation is a versatile, accessible, and efficient analytical method. Its simplicity and cost-effectiveness make it particularly suitable for routine quality control analysis of pharmaceutical products. Proper method development and validation are essential to ensure reliable and accurate results. The protocols and data presented herein provide a solid foundation for researchers and analysts to apply this technique to a wide range of pharmaceutical compounds.

References

Application Notes and Protocols for Triethylamine as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Triethylamine Picrate: Extensive literature searches did not yield specific information on the use of "this compound" as a distinct catalyst in chemical reactions. The following application notes and protocols focus on the well-documented catalytic applications of triethylamine (TEA), a widely used base catalyst in organic synthesis. It is possible that this compound may be formed in situ or used in highly specialized, niche applications not prominently featured in available scientific literature. Researchers interested in this specific salt are encouraged to consider the individual properties of triethylamine as a base and picric acid as a strong acid.

Introduction to Triethylamine as a Catalyst

Triethylamine (TEA) is a versatile and commonly employed organic base in a wide array of chemical transformations.[1][2] Its primary catalytic role stems from its ability to act as a proton acceptor (Brønsted-Lowry base) and an electron pair donor (Lewis base). This allows it to facilitate reactions by deprotonating substrates, neutralizing acidic byproducts, and activating reactants. TEA is favored for its suitable basicity (pKa of its conjugate acid is approximately 10.75), good solubility in common organic solvents, and the ease of its removal from reaction mixtures due to its relatively low boiling point (89.5 °C).[1]

Common applications of triethylamine as a catalyst include:

  • Condensation Reactions: Facilitating Knoevenagel condensation and Michael addition reactions.[2]

  • Polymerization: Catalyzing the formation of polymers, such as in the melt polymerization of carbonates.[3]

  • Acylation and Esterification: Acting as a base to neutralize the HCl byproduct formed when using acyl chlorides.

  • Dehydrohalogenation: Promoting elimination reactions to form alkenes.[1]

  • Synthesis of Heterocyclic Compounds: Enabling the one-pot synthesis of complex molecules like pyrano[2,3-d]pyrimidine derivatives.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing triethylamine as a catalyst in different chemical reactions, providing an overview of its efficiency under various conditions.

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives via Knoevenagel-Michael Condensation [2][4]

EntryAldehyde (Ar)ProductYield (%)
14-Cl-C6H45-amino-7-(4-chlorophenyl)-2,4-dioxo-1,2,3,4,7,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile92
24-Me-C6H45-amino-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4,7,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile85
34-OMe-C6H45-amino-7-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4,7,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile88
43-NO2-C6H45-amino-7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,7,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile94
5C6H55-amino-2,4-dioxo-7-phenyl-1,2,3,4,7,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile82

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in ethanol (10 mL) with triethylamine (20 mol%) refluxed for 2-3 hours.

Table 2: Melt Polymerization of Trimethylene Carbonate (TMC) [3][5]

CatalystTemperature (°C)Time (h)Conversion (%)
Triethylamine (TEA)85697
Triethylamine (TEA)110198
Triethylamine Hydrochloride (TEA·HCl)851298
Triethylamine Hydrochloride (TEA·HCl)110198
Stannous Octoate852498
Stannous Octoate1102.598
Catalyst-free853299
Catalyst-free1102.599

Reaction Conditions: Monomer to initiator to catalyst ratio of 50:1:0.1.

Experimental Protocols

Protocol 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

This protocol describes a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives using triethylamine as a base catalyst.[2][4]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Barbituric acid

  • Ethanol (95%)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and barbituric acid (1 mmol, 0.128 g).

  • Add 10 mL of 95% ethanol to the flask.

  • Add triethylamine (20 mol%, 0.2 mmol, 0.028 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product in a desiccator or vacuum oven to obtain the pure pyrano[2,3-d]pyrimidine derivative.

Visualizations

Logical Workflow for a Triethylamine-Catalyzed Reaction

G General Workflow for a TEA-Catalyzed Reaction A Reactant A Reaction_Mixture Reaction Mixture A->Reaction_Mixture B Reactant B B->Reaction_Mixture TEA Triethylamine (Catalyst) TEA->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating/Stirring Reaction_Mixture->Heating Workup Reaction Workup (e.g., Quenching, Extraction) Heating->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product Purification->Product G Knoevenagel-Michael Condensation Catalyzed by TEA cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization Malononitrile Malononitrile Carbanion Carbanion Intermediate Malononitrile->Carbanion + TEA TEA_K TEA Knoevenagel_Product Knoevenagel Adduct Carbanion->Knoevenagel_Product + Aldehyde Aldehyde Aldehyde Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enolate Knoevenagel_Product_node Knoevenagel Adduct Barbituric_Acid Barbituric Acid Enolate Enolate Intermediate Barbituric_Acid->Enolate + TEA TEA_M TEA Final_Product Pyrano[2,3-d]pyrimidine Michael_Adduct->Final_Product Intramolecular Cyclization Michael_Adduct_node Michael Adduct Knoevenagel_Product_node->Michael_Adduct_node Michael Addition Michael_Adduct_node->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of triethylamine picrate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation • Inappropriate solvent for crystallization.• Solution is not sufficiently saturated.• Presence of impurities inhibiting crystallization.• Select a solvent in which this compound has low solubility at cooler temperatures (e.g., ethanol, isopropanol).• Concentrate the solution by slow evaporation of the solvent.[1]• Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.• Purify the crude product to remove impurities that may interfere with crystal lattice formation.
Oily Product Instead of Crystals • The product is "oiling out" of the solution, which can happen if the solution is supersaturated or if the temperature change during cooling is too rapid.• Presence of water or other solvent impurities.• Redissolve the oil in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool slowly.• Try a different crystallization solvent or a solvent mixture.• Ensure all reactants and solvents are anhydrous, as water can sometimes promote oiling.
Discolored Product (Not Bright Yellow) • Impurities in the starting materials (triethylamine or picric acid).• Decomposition of picric acid, which can be sensitive to light and heat.• Side reactions occurring during the synthesis.• Use purified triethylamine and high-purity picric acid.• Conduct the reaction and crystallization in the dark or in amber glassware to prevent photodegradation of picric acid.• Recrystallize the product to remove colored impurities. Activated carbon can be used during recrystallization to decolorize the solution, but use with caution as it may adsorb the product as well.
Low Yield • Incomplete reaction.• Loss of product during isolation and purification steps.• Incorrect stoichiometry of reactants.• Ensure equimolar amounts of triethylamine and picric acid are used.[1]• Minimize the number of transfer steps.• When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.• Ensure the filtrate after crystallization is cooled sufficiently to maximize product precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. Triethylamine (a weak base) reacts with picric acid (a strong acid) in an exothermic reaction to form the salt, triethylammonium picrate.

Q2: What is a general experimental protocol for the synthesis of this compound?

A2: A general procedure involves dissolving equimolar amounts of triethylamine and picric acid in a suitable solvent (such as ethanol or methanol) at room temperature.[1] The mixture is stirred until all solids dissolve. The this compound product is then crystallized from the solution, typically by slow evaporation of the solvent or by cooling a saturated solution.[1] The resulting yellow crystals are then collected by filtration, washed with a cold, non-polar solvent (to remove any unreacted starting materials), and dried.

Q3: What are the most critical factors affecting the yield of the synthesis?

A3: The most critical factors include:

  • Purity of Reactants: Impurities in either triethylamine or picric acid can lead to side reactions and lower the yield of the desired product.

  • Stoichiometry: Using an incorrect molar ratio of reactants can result in an incomplete reaction and a lower yield. An equimolar ratio is recommended.[1]

  • Solvent Choice: The solvent used for the reaction and crystallization is crucial. An ideal solvent will dissolve the reactants but have low solubility for the product at cooler temperatures, allowing for efficient crystallization and recovery.

  • Crystallization Technique: Proper crystallization technique, including slow cooling and avoiding rapid precipitation, is essential for obtaining a high yield of pure crystals.

Q4: How can I purify the this compound product?

A4: Recrystallization is the most common method for purifying this compound.[1] This involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Picric acid is an explosive compound , especially when dry. It should be handled with extreme care and not be subjected to friction or shock. It is also toxic and can cause skin irritation and staining.

  • Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.[2][3] It should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol

Synthesis of this compound

Materials:

  • Triethylamine (Et₃N)

  • Picric Acid (2,4,6-trinitrophenol)

  • Ethanol (95%)

Procedure:

  • Dissolution of Picric Acid: In a 100 mL Erlenmeyer flask, dissolve 2.29 g (0.01 mol) of picric acid in 30 mL of 95% ethanol. Gently warm the mixture if necessary to ensure complete dissolution.

  • Addition of Triethylamine: In a separate container, weigh out 1.01 g (0.01 mol) of triethylamine. Slowly add the triethylamine to the picric acid solution while stirring continuously. An exothermic reaction will occur, and the solution will turn a deep yellow.

  • Crystallization: Allow the reaction mixture to cool to room temperature. Yellow crystals of this compound will begin to form. To maximize the yield, cool the flask in an ice bath for 30 minutes.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in a desiccator or in a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the dried crystals and compare it to the literature value.

Process Visualization

Below is a flowchart illustrating the general workflow and decision-making process for troubleshooting the synthesis of this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis & Isolation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction React Triethylamine with Picric Acid start->reaction crystallization Crystallization reaction->crystallization filtration Filtration & Washing crystallization->filtration no_crystals No Crystals Issue crystallization->no_crystals Fails oily_product Oily Product Issue crystallization->oily_product Oils Out product Dried Product filtration->product check_yield Check Yield & Purity product->check_yield low_yield Low Yield Issue check_yield->low_yield Low impure_product Impure Product Issue check_yield->impure_product Impure solution_yield Optimize Stoichiometry & Crystallization low_yield->solution_yield solution_purity Recrystallize Product impure_product->solution_purity solution_crystals Change Solvent Induce Crystallization no_crystals->solution_crystals solution_oily Redissolve & Cool Slowly oily_product->solution_oily

Troubleshooting workflow for this compound synthesis.

References

issues with triethylamine picrate solubility and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving triethylamine picrate, with a focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a salt formed from the reaction of triethylamine, a tertiary amine, and picric acid. It often precipitates as yellow crystals. The solubility of this salt is crucial in various experimental contexts, including its synthesis, purification (recrystallization), and in reaction mixtures where triethylamine is used as a base in the presence of picric acid or related compounds. Understanding and controlling its solubility is essential for obtaining pure products and ensuring the smooth progress of chemical reactions.

Q2: In which solvents is this compound typically soluble or insoluble?

Q3: What are the primary factors that influence the solubility of this compound?

The solubility of this compound is influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with temperature.[1] This principle is fundamental to the process of recrystallization.

  • Solvent Polarity: The "like dissolves like" principle applies here. As an organic salt, this compound is expected to be more soluble in polar organic solvents that can stabilize the ions.

  • pH of the Solution: In aqueous solutions, the pH can significantly impact the equilibrium between the protonated amine (triethylammonium) and the free base. While this compound is a salt, extreme pH values could potentially affect its stability and solubility.

  • Presence of Common Ions: The solubility of the salt can be reduced in a solution that already contains either triethylammonium or picrate ions, a phenomenon known as the common ion effect.

Troubleshooting Guides

Issue 1: this compound fails to precipitate from the reaction mixture.

This issue often arises during the synthesis of the picrate salt. The troubleshooting workflow below outlines steps to induce precipitation.

start No Precipitation Observed check_concentration Is the solution concentrated enough? start->check_concentration concentrate Concentrate the solution (e.g., by solvent evaporation) check_concentration->concentrate No check_solvent Is the solvent too good a solvent? check_concentration->check_solvent Yes cool Cool the solution (e.g., in an ice bath) concentrate->cool scratch Scratch the inner surface of the flask with a glass rod cool->scratch seed Add a seed crystal of this compound scratch->seed success Precipitate Forms seed->success add_antisolvent Add an anti-solvent (a solvent in which the picrate is less soluble) check_solvent->add_antisolvent Yes add_antisolvent->cool

Figure 1. Troubleshooting workflow for inducing precipitation of this compound.
Issue 2: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This can lead to impure products.

Common Causes and Solutions:

  • High Solute Concentration or Rapid Cooling: This can lead to a supersaturated state where the solute's melting point is below the current temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then allow it to cool more slowly. Using a larger volume of solvent can also help.

  • Inappropriate Solvent: The solvent may be too nonpolar for the salt, leading to poor solvation of the ions.

    • Solution: Try switching to a more polar solvent or using a co-solvent system (e.g., ethanol-water mixture).

  • Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Solution: Purify the starting materials (triethylamine and picric acid) before the reaction.

oiling_out Product 'Oils Out' check_cooling Was cooling too rapid? oiling_out->check_cooling reheat_cool_slowly Re-heat to dissolve oil, then cool slowly check_cooling->reheat_cool_slowly Yes check_solvent Is the solvent appropriate? check_cooling->check_solvent No success Crystals Form reheat_cool_slowly->success change_solvent Use a more polar solvent or a co-solvent system check_solvent->change_solvent No check_purity Are starting materials pure? check_solvent->check_purity Yes change_solvent->success purify_reagents Purify triethylamine and picric acid check_purity->purify_reagents No purify_reagents->success

Figure 2. Decision-making process for addressing "oiling out".

Data Presentation

The following table summarizes the estimated solubility of this compound in common solvents based on the general behavior of tertiary amine picrates. Note: These are qualitative estimates and should be experimentally verified.

SolventPolarityExpected SolubilityRationale
WaterHighLowWhile polar, the large organic components of the salt limit aqueous solubility.
EthanolHighHighGood solvent for many organic salts due to its polarity and ability to hydrogen bond.
MethanolHighHighSimilar to ethanol, its high polarity should effectively solvate the picrate salt.
AcetoneMediumModerate to HighA polar aprotic solvent that should be a reasonably good solvent for this compound.
DichloromethaneMediumModerateIts polarity should allow for some dissolution of the organic salt.
Diethyl EtherLowLowA nonpolar solvent, not expected to be effective at dissolving ionic compounds.
HexaneLowVery LowA nonpolar solvent, very poor at dissolving salts.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from general procedures for the synthesis of amine picrates.[2]

Materials:

  • Triethylamine

  • Picric acid

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Boiling chips

  • Buchner funnel and filter paper

Procedure:

  • Prepare a saturated solution of picric acid: In a 50 mL Erlenmeyer flask, add picric acid to 10 mL of 95% ethanol with warming until no more solid dissolves. Allow the solution to cool to room temperature.

  • Prepare the triethylamine solution: In a separate flask, dissolve 0.5 g of triethylamine in 10 mL of 95% ethanol. If the solution is not clear, filter it.

  • Reaction: Add the triethylamine solution to the saturated picric acid solution.

  • Heating and Precipitation: Add a boiling chip to the mixture and gently heat it to boiling on a steam bath or heating mantle.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Yellow crystals of this compound should precipitate. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, ethanol-water mixture)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Boiling chips

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling while stirring.

  • Add more solvent: Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals.

References

optimizing reaction conditions for triethylamine picrate formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of triethylamine picrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No precipitate forms upon cooling 1. The solution is not saturated. 2. The product is highly soluble in the chosen solvent. 3. Insufficient cooling.1. Concentrate the solution by evaporating some of the solvent. 2. Add a less polar co-solvent (e.g., hexane) dropwise until turbidity persists, then warm to redissolve and cool again. 3. Cool the solution in an ice bath or refrigerator.
Oily product forms instead of crystals 1. Presence of impurities. 2. Cooling the solution too quickly. 3. Insufficiently pure starting materials.1. Attempt to triturate the oil with a small amount of a solvent in which the product is sparingly soluble. 2. Allow the solution to cool slowly at room temperature before transferring to a colder environment. 3. Purify the triethylamine by distillation and ensure the picric acid is of high purity.
Low yield of crystals 1. Incomplete reaction. 2. Product remains dissolved in the mother liquor. 3. Loss of product during washing.1. Ensure equimolar amounts of reactants were used. Stir the reaction mixture for a longer duration. 2. Concentrate the mother liquor and cool to obtain a second crop of crystals. 3. Wash the crystals with a minimal amount of cold solvent.
Discolored crystals (not bright yellow) 1. Presence of impurities from starting materials. 2. Decomposition of the product.1. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol). 2. Avoid excessive heating during the reaction and recrystallization.
Crystals are difficult to filter 1. Very fine, needle-like crystals.1. Allow the crystals to grow larger by cooling the solution more slowly. 2. Use a different solvent for crystallization that may favor the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the formation of this compound?

A1: The formation of this compound is an acid-base reaction. Picric acid is a strong acid, and triethylamine is a base. The proton from the hydroxyl group of picric acid is transferred to the nitrogen atom of triethylamine, forming the triethylammonium cation and the picrate anion, which then form an ionic salt.

Q2: What are the most suitable solvents for this reaction?

A2: Ethanol and methanol are commonly used solvents for the synthesis of amine picrates.[1] Triethylamine is soluble in water and miscible with common organic solvents like acetone, ethanol, and diethyl ether.[2] The choice of solvent will also depend on the solubility of the final this compound salt, which should be less soluble in the chosen solvent at lower temperatures to allow for crystallization.

Q3: What is the optimal stoichiometry for the reactants?

A3: An equimolar ratio (1:1) of triethylamine to picric acid is typically used for this reaction.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Picric acid and its salts, including this compound, are potentially explosive and should be handled with care. Avoid friction, grinding, and sudden impacts. It is also toxic if swallowed, in contact with skin, or if inhaled.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Q5: How can I purify the this compound product?

A5: Recrystallization is a common method for purifying the product. This involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly to form purer crystals. The selection of the recrystallization solvent is critical; the product should be soluble in the hot solvent but have low solubility in the cold solvent.

Q6: My triethylamine has a yellowish color. Can I still use it?

A6: A yellowish color in triethylamine may indicate the presence of impurities. While it might still react, using purified starting materials will likely result in a purer product and better crystal formation. Triethylamine can be purified by distillation.

Data Presentation

The following table summarizes key quantitative data for the reactants.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) pKa of Conjugate Acid Solubility
Triethylamine N(C₂H₅)₃101.1988.6 - 89.8-114.7010.75Soluble in water (112.4 g/L at 20°C); miscible with ethanol, acetone, diethyl ether.[2]
Picric Acid C₆H₃N₃O₇229.10>300 (explodes)121.80.38Slightly soluble in water; soluble in ethanol, benzene, acetone.
Triethylammonium Picrate [ (C₂H₅)₃NH ]⁺[ C₆H₂N₃O₇ ]⁻330.29Not ApplicableNot reported in literature foundNot ApplicableSolubility is solvent-dependent; generally less soluble in polar solvents upon salt formation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is based on general procedures for the synthesis of amine picrates.[1]

  • Dissolution of Reactants: In a fume hood, dissolve picric acid in a suitable solvent (e.g., ethanol or methanol) in an Erlenmeyer flask. In a separate container, dissolve an equimolar amount of triethylamine in the same solvent.

  • Reaction: Slowly add the triethylamine solution to the stirring picric acid solution at room temperature. A color change to bright yellow and warming of the solution may be observed.

  • Stirring: Stir the reaction mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.[1]

  • Crystallization: If a precipitate forms immediately, the reaction can be gently warmed to dissolve the product and then allowed to cool slowly to room temperature to form crystals. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization. Slow evaporation of the solvent may also yield crystals.

  • Isolation of Product: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

experimental_workflow start Start dissolve_pa Dissolve Picric Acid in Ethanol start->dissolve_pa dissolve_tea Dissolve Triethylamine in Ethanol start->dissolve_tea mix Mix Solutions (Equimolar Amounts) dissolve_pa->mix dissolve_tea->mix stir Stir at Room Temperature (30 min) mix->stir cool Cool to Induce Crystallization stir->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end End Product: This compound dry->end

Caption: Experimental workflow for this compound synthesis.

logical_relationship main_issue Troubleshooting Picrate Formation no_precipitate No Precipitate main_issue->no_precipitate oily_product Oily Product main_issue->oily_product low_yield Low Yield main_issue->low_yield cause1 Not Saturated / Too Soluble no_precipitate->cause1 cause2 Impurities / Cooled Too Fast oily_product->cause2 cause3 Incomplete Reaction / Product in Mother Liquor low_yield->cause3 solution1 Concentrate Solution / Add Anti-Solvent cause1->solution1 solution2 Triturate / Slower Cooling / Purify Reagents cause2->solution2 solution3 Check Stoichiometry / Concentrate Mother Liquor cause3->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Crude Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of crude triethylamine picrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical uses?

This compound is a salt formed from the reaction of triethylamine, a base, and picric acid, a strong acid. It is a crystalline solid. Historically, picrate salts were used for the isolation, purification, and characterization of amines.[1] Due to the explosive and toxic nature of picric acid and its derivatives, this method is less common now, but may still be encountered in established procedures.[1]

Q2: What are the primary impurities in crude this compound?

Crude this compound typically contains impurities from the starting materials and the reaction process. These can include:

  • Unreacted triethylamine: A volatile and odorous liquid.

  • Unreacted picric acid: A yellow crystalline solid.

  • Water and other solvents: From the reaction medium or absorbed from the atmosphere.

  • Byproducts of triethylamine degradation: Amines can be susceptible to oxidation.[2]

  • Impurities from the starting triethylamine: Commercial triethylamine can contain water, ethanol, and other amines which can also form picrate salts.[3]

Q3: What is the recommended purification method for crude this compound?

The most common and effective method for purifying crude this compound is recrystallization.[4] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the remaining solution (mother liquor).

Q4: What are suitable solvents for the recrystallization of this compound?

A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. For amine picrate salts, polar solvents are often a good starting point. Suitable solvents and solvent systems to screen include:

  • Ethanol

  • Methanol

  • Ethanol/water mixtures

  • Methanol/water mixtures[4]

  • Acetone

The choice of solvent may require some empirical testing to achieve the best balance of yield and purity.

Q5: How can the purity of the final product be assessed?

Several analytical techniques can be used to determine the purity of the purified this compound:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can separate this compound from its impurities, allowing for quantitative purity assessment.[5]

  • Gas Chromatography (GC): GC can be used to detect residual volatile impurities like triethylamine.[6][7]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any significant impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the this compound.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution and add more solvent to lower the saturation point. Allow it to cool more slowly.- Ensure the flask is not placed directly on a very cold surface; insulate it with paper towels or a cork ring.
Crystal yield is very low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled to a low enough temperature.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.- Cool the solution in an ice bath after it has reached room temperature.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The purified crystals are still colored (e.g., yellow). - Colored impurities are co-crystallizing with the product.- Picric acid itself is yellow, so the product is expected to be colored.- If the color is darker than expected, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Compare the color to a reference standard if available.

Quantitative Data Summary

The following table provides representative data for the purification of crude this compound by recrystallization. Actual results may vary depending on the initial purity and the specific experimental conditions.

Parameter Crude Product After 1st Recrystallization (Ethanol) After 2nd Recrystallization (Ethanol/Water)
Appearance Yellow to brownish crystalline powderBright yellow crystalsPale yellow needles
Yield (%) ~95% (initial synthesis)60 - 80%70 - 90% (of the first crop)
Purity (by HPLC) 85 - 90%95 - 98%>99.5%
Melting Point (°C) 168 - 172173 - 175175 - 176

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

Materials:

  • Triethylamine (≥99% purity)

  • Picric acid (saturated solution in ethanol)

  • Ethanol (95%)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of triethylamine in a minimal amount of 95% ethanol in a beaker.

  • While stirring, slowly add an equimolar amount of a saturated solution of picric acid in ethanol.

  • A yellow precipitate of this compound will form immediately.

  • Continue stirring for 15-20 minutes at room temperature to ensure the reaction is complete.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature (<50°C).

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent (e.g., 95% ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Add more solvent in small portions until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored with impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals thoroughly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) s1 Dissolve Triethylamine in Ethanol s2 Add Picric Acid Solution s1->s2 s3 Stir at Room Temperature s2->s3 s4 Vacuum Filtration s3->s4 s5 Wash with Cold Ethanol s4->s5 s6 Dry Crude Product s5->s6 p1 Dissolve Crude Product in Hot Ethanol s6->p1 Crude this compound p2 Hot Filtration (if necessary) p1->p2 p3 Slow Cooling to Room Temperature p2->p3 p4 Cool in Ice Bath p3->p4 p5 Vacuum Filtration p4->p5 p6 Wash with Cold Ethanol p5->p6 p7 Dry Pure Crystals p6->p7 end end p7->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield sol1 Boil off excess solvent no_crystals->sol1 Cause: Too much solvent sol2 Scratch flask / Add seed crystal no_crystals->sol2 Cause: Supersaturation sol3 Add more solvent / Cool slower oiling_out->sol3 Cause: Rapid cooling / High impurity sol4 Concentrate mother liquor low_yield->sol4 Cause: Product in filtrate sol5 Ensure complete cooling low_yield->sol5 Cause: Incomplete precipitation

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Triethylamine Picrate-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triethylamine (TEA) picrate-based colorimetric assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common interferences, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a triethylamine picrate-based assay?

A1: This assay operates on a principle similar to the classic Jaffe reaction. In an alkaline environment provided by triethylamine, the analyte (commonly creatinine or other molecules with an active methylene group) reacts with picrate ions from picric acid. This reaction forms a colored complex, typically orange-red, known as a Janovski complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.

Q2: Why is triethylamine used as the base instead of sodium hydroxide (NaOH)?

A2: Triethylamine is a weaker organic base compared to the strong inorganic base NaOH, which is traditionally used in the Jaffe reaction. The use of TEA may be preferred in specific applications where a milder alkaline condition is required to minimize the degradation of sensitive sample components or to reduce interference from substances that react more readily at a higher pH.

Q3: What are the most common sources of interference in this assay?

A3: Interferences, often called "pseudochromogens," are compounds other than the target analyte that react with alkaline picrate to produce color, leading to falsely elevated results. Common interferences include:

  • Endogenous Compounds: Ketones (acetoacetate, pyruvate), proteins (albumin), glucose, ascorbic acid, and bilirubin can all contribute to signal generation.[1][2][3]

  • Drugs and Metabolites: Certain antibiotics, notably cephalosporins, can interfere significantly.[2][4] Other drugs like lactulose have also been shown to cause positive interference.[5]

  • Sample Quality Issues: Hemolysis (rupture of red blood cells) can release interfering substances, while lipemia (high lipid content) and icteremia (high bilirubin) can cause optical interference.[1]

Troubleshooting Common Issues

This section addresses specific problems users may encounter and provides actionable solutions.

Issue 1: Falsely High Results in Diabetic or Ketotic Samples
  • Question: My results from diabetic patient samples seem unexpectedly high. What could be the cause and how can I fix it?

  • Answer: High concentrations of glucose and ketone bodies (like acetoacetate) in samples from diabetic or ketotic individuals are known to react with alkaline picrate, leading to an overestimation of the analyte.[1][6]

  • Troubleshooting Workflow:

    Start Falsely High Results in Ketotic Samples Check Potential Cause: Acetoacetate or Glucose Interference Start->Check Method1 Solution 1: Kinetic Method Modification Check->Method1 Modify Protocol Method2 Solution 2: Sample Pre-treatment (Adsorption) Check->Method2 Add Prep Step Result1 Improved Specificity Method1->Result1 Result2 Interferent Removed Method2->Result2

    Caption: Troubleshooting workflow for ketone and glucose interference.
  • Recommended Protocol: Kinetic Method Modification The reaction rate of many interferents, particularly acetoacetate, with alkaline picrate is different from that of creatinine. Acetoacetate tends to react very quickly. By measuring the absorbance after this initial interference has subsided, its contribution can be minimized.

    • Reagent Preparation: Prepare the alkaline picrate working solution by mixing equal volumes of your picric acid solution and a 10% triethylamine solution.

    • Sample Addition: Add 100 µL of the sample to 1.0 mL of the pre-warmed (25°C) alkaline picrate working solution.

    • Timing: Mix rapidly and place the cuvette in a spectrophotometer maintained at 25°C.

    • Measurement: Disregard the initial absorbance reading. Start recording the absorbance after a 90-second delay (t1) and continue for another 180 seconds, taking a final reading at 270 seconds (t2).

    • Calculation: The change in absorbance (ΔA = A(t2) - A(t1)) is proportional to the analyte concentration. This "rate window" effectively excludes the rapid, early reaction of acetoacetate.[6]

Issue 2: Interference from High Protein Content (e.g., Serum Samples)
  • Question: My serum sample results are inconsistent and higher than expected when compared to a protein-free standard. Why?

  • Answer: High concentrations of protein, particularly albumin, can act as pseudochromogens, causing a positive bias in picrate-based assays.[3][7]

  • Recommended Protocol: Sample Deproteinization with an Option for SDS

    • Method A: Trichloroacetic Acid (TCA) Precipitation

      • To 0.5 mL of serum, add 1.0 mL of 10% (w/v) Trichloroacetic Acid (TCA).

      • Vortex thoroughly for 30 seconds to mix.

      • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

      • Carefully collect the supernatant (protein-free filtrate).

      • Use this supernatant as your sample in the this compound assay. Adjust calculations for the 3x dilution factor.

    • Method B: Incorporating Sodium Dodecyl Sulfate (SDS) Adding the surfactant SDS to the alkaline reagent can effectively reduce interference from both proteins and bilirubin.[7]

      • Prepare an alkaline picrate-SDS reagent by adding SDS to your triethylamine/picrate working solution to a final concentration of 0.1% (w/v).

      • Proceed with your standard assay protocol using this modified reagent. The SDS helps to minimize the protein's reactive potential.

Issue 3: Inaccurate Results due to Drug Interference (e.g., Cephalosporins)
  • Question: A patient is on antibiotic therapy, and the assay results are anomalous. Could the medication be interfering?

  • Answer: Yes, certain drugs, especially cephalosporin antibiotics, are well-documented interferents that form a colored complex with alkaline picrate, leading to falsely high readings.[2][4]

  • Logical Diagram for Managing Drug Interference:

    Start Anomalous Result for Patient on Medication Step1 Consult Drug Interference Database or Literature for Cephalosporins, etc. Start->Step1 Step2 Is the drug a known interferent? Step1->Step2 Step3_Yes Temporarily discontinue medication (if clinically feasible) and re-test after washout period. Step2->Step3_Yes Yes Step5_No Investigate other potential causes of interference (e.g., sample quality, other endogenous compounds). Step2->Step5_No No Step4_Yes Use an alternative, non-picrate based assay method (e.g., enzymatic assay). Step3_Yes->Step4_Yes If discontinuation is not possible End Accurate Result Obtained Step3_Yes->End Step4_Yes->End

Quantitative Data on Common Interferences

The following tables summarize the impact of various substances on picrate-based assays, primarily derived from studies on the Jaffe reaction. The magnitude of interference can vary based on the specific base (NaOH vs. TEA) and reaction conditions.

Table 1: Effect of Endogenous Substances on Picrate Assays

Interfering SubstanceTypical Concentration in SampleObserved Effect on MeasurementMitigation StrategyReference(s)
Acetoacetate High in diabetic ketoacidosisFalse Positive (Significant)Kinetic Method, Sample Adsorption[1][6]
Glucose > 33.3 mmol/LFalse Positive (Moderate)Kinetic Method, Enzymatic Assay[1][3][7]
Protein (Albumin) High serum levelsFalse Positive (Moderate)Deproteinization, SDS Addition[3][7]
Bilirubin High in icteric samplesFalse Negative (Significant)SDS Addition, Enzymatic Assay[1][4][7]
Hemoglobin > 7.5 g/L (hemolysis)False PositiveProper Sample Handling[1][7]

Table 2: Interference from Common Drugs

Drug ClassExample Drug(s)Observed Effect on MeasurementMitigation StrategyReference(s)
Cephalosporins Cefoxitin, CephalothinFalse Positive (Significant)Alternative Assay (Enzymatic)[2][4]
Aminoglycosides Streptomycin (high doses)False PositiveAlternative Assay (Enzymatic)[2]
Disaccharides LactuloseFalse PositiveAlternative Assay (Enzymatic)[5]

References

factors affecting the color intensity of triethylamine picrate complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the triethylamine picrate complex.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low color intensity (absorbance) Incorrect stoichiometry of reactants.Verify the molar ratio of triethylamine to picric acid. A 1:1 stoichiometry is commonly observed for this complex.[1] Prepare fresh solutions and consider performing a Job's plot to confirm the optimal ratio.
Inappropriate solvent polarity.The formation of the charge-transfer complex is sensitive to the solvent environment.[1][2] Less polar solvents often favor the formation of the complex.[1] Consider testing a range of solvents with varying polarities (e.g., toluene, acetonitrile, methanol) to optimize complex formation and color intensity.[2][3]
Low concentration of reactants.The absorbance is directly proportional to the concentration of the complex according to the Beer-Lambert law. Increase the concentrations of both triethylamine and picric acid, maintaining the correct stoichiometric ratio.
pH of the solution is not optimal.The reaction involves an acid (picric acid) and a base (triethylamine). The pH of the medium can influence the protonation state of both reactants, affecting complex formation. While specific optimal pH values for this complex are not extensively documented, ensuring the medium is not strongly acidic or basic is a reasonable starting point. Extreme pH values can affect the stability of picric acid.[4]
Inconsistent or irreproducible absorbance readings Instability of the complex.The stability of the this compound complex can be influenced by temperature and light.[5] Ensure that experiments are conducted under controlled temperature conditions and protect the solutions from direct light, especially during measurements.
Impurities in reagents or solvent.Impurities can interfere with the complex formation or absorb at the same wavelength, leading to erroneous readings. Use high-purity reagents and solvents.
Degradation of triethylamine.Triethylamine can degrade over time, especially if exposed to air and light, potentially forming triethylamine-N-oxide.[6] Use freshly distilled or a new bottle of triethylamine for preparing solutions.
Maximum absorbance wavelength (λmax) differs from expected values Solvent effects.The λmax of the charge-transfer band is highly dependent on the solvent polarity.[2] The observed λmax of around 410 nm in toluene may shift in other solvents.[3] It is crucial to determine the λmax for the specific solvent system being used.
Formation of different complex species.While a 1:1 complex is common, other stoichiometries or aggregates might form under certain conditions, leading to a shift in the λmax.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the color formation when triethylamine reacts with picric acid?

A1: The color arises from the formation of a charge-transfer (CT) complex between triethylamine, which acts as an electron donor, and picric acid, which acts as an electron acceptor.[1][2][5][7] This interaction leads to the appearance of a new absorption band in the visible region of the electromagnetic spectrum, resulting in the colored solution.[3]

Q2: What is the typical stoichiometry of the this compound complex?

A2: The stoichiometry of the complex formed between amines and picric acid is generally found to be 1:1.[1] This can be experimentally verified using methods like Job's method of continuous variation.[8][9][10]

Q3: How does solvent polarity affect the color intensity of the complex?

A3: The polarity of the solvent plays a crucial role in the formation and stability of the charge-transfer complex.[1][2] Often, the formation of the complex is more favorable in less polar solvents.[1] In highly polar solvents, the solvent molecules can interact strongly with the reactants, potentially hindering the formation of the CT complex. Therefore, the choice of solvent is a critical parameter to optimize for maximum color intensity.

Q4: Can temperature influence the absorbance of the this compound complex?

A4: Yes, temperature can affect the stability of the complex. Charge-transfer complexes are often in equilibrium with the free donor and acceptor molecules. An increase in temperature can sometimes lead to the dissociation of the complex, resulting in a decrease in color intensity.[11] It is advisable to perform experiments at a constant and controlled temperature.

Q5: How can I determine the stoichiometry of the complex in my experimental setup?

A5: Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution.[8][9][10][12] The method involves preparing a series of solutions with varying mole fractions of the two components (triethylamine and picric acid) while keeping the total molar concentration constant. The absorbance of each solution is then plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[13]

Q6: What is the expected wavelength of maximum absorbance (λmax) for the this compound complex?

A6: For the related trimethylamine-picrate complex in toluene, the maximum absorbance is observed at 410 nm.[3] However, the λmax can be influenced by the solvent used. It is recommended to perform a wavelength scan to determine the λmax for your specific experimental conditions.

Experimental Protocols

Determination of Complex Stoichiometry using Job's Method
  • Preparation of Stock Solutions: Prepare equimolar stock solutions of triethylamine and picric acid in the chosen solvent (e.g., 1 x 10⁻³ M in toluene).

  • Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying proportions, keeping the total volume constant (e.g., 10 mL). The mole fraction of triethylamine will range from 0 to 1.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the predetermined λmax (e.g., 410 nm) using the solvent as a blank.

  • Data Analysis: Plot the absorbance values against the mole fraction of triethylamine. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[9][10]

Mole Fraction of TriethylamineVolume of Triethylamine Stock (mL)Volume of Picric Acid Stock (mL)Absorbance at λmax
0.00.010.0...
0.11.09.0...
0.22.08.0...
0.33.07.0...
0.44.06.0...
0.55.05.0...
0.66.04.0...
0.77.03.0...
0.88.02.0...
0.99.01.0...
1.010.00.0...

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_mixing Complex Formation cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation TEA_stock Prepare Triethylamine Stock Solution Mix Mix Solutions at Varying Mole Fractions (Job's Method) TEA_stock->Mix PA_stock Prepare Picric Acid Stock Solution PA_stock->Mix Scan Determine λmax Mix->Scan Measure Measure Absorbance at λmax Scan->Measure Plot Plot Absorbance vs. Mole Fraction Measure->Plot Stoichiometry Determine Stoichiometry from Plot Maximum Plot->Stoichiometry

References

Technical Support Center: Triethylamine-Picrate Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving the formation of the triethylamine-picrate complex. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the formation and analysis of the triethylamine-picrate complex.

Question Possible Cause(s) Troubleshooting Steps
Why am I observing low or no color formation of the triethylamine-picrate complex? Incorrect pH: The pH of the aqueous phase is critical for complex formation. For the ion-pair to form, triethylamine must be protonated (triethylammonium, Et₃NH⁺) and picric acid must be in its anionic form (picrate, Pic⁻).Insufficient Reagent Concentration: The concentration of either triethylamine or picric acid may be too low.Interfering Substances: The sample may contain substances that interfere with the reaction.Verify and Adjust pH: Ensure the pH of the aqueous solution is within the optimal range (typically between 3 and 6). Use a calibrated pH meter for accurate measurements. Adjust the pH using appropriate buffers (e.g., acetate buffer).Optimize Reagent Concentrations: Prepare fresh solutions of triethylamine and picric acid and consider increasing their concentrations systematically to find the optimal ratio.Sample Purity Check: Analyze the purity of your triethylamine sample. If impurities are suspected, purify the triethylamine by distillation.
The color of the complex is fading quickly or is unstable. pH Instability: The pH of the solution may be drifting over time, causing the complex to dissociate.Photodegradation: The picrate complex may be sensitive to light.Solvent Effects: The choice of organic solvent for extraction can affect the stability of the complex.Use a Buffer: Employ a suitable buffer system to maintain a stable pH throughout the experiment.Protect from Light: Conduct the experiment in a shaded area or use amber-colored glassware to minimize exposure to light.Solvent Selection: Ensure the use of a non-polar, water-immiscible organic solvent like chloroform or dichloromethane for efficient extraction and stabilization of the ion-pair complex.
I am getting inconsistent or non-reproducible absorbance readings. Incomplete Extraction: The ion-pair complex may not be fully extracted into the organic phase.Cuvette Errors: Contamination, scratches, or improper handling of cuvettes can lead to erroneous readings.Instrument Drift: The spectrophotometer may not be properly calibrated or warmed up.Optimize Extraction: Ensure vigorous and consistent shaking during the extraction step to maximize the transfer of the complex into the organic phase. Allow for complete phase separation before measuring the absorbance.Proper Cuvette Handling: Clean cuvettes thoroughly before each use. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces. Use a matched pair of cuvettes for the blank and the sample.Instrument Calibration: Allow the spectrophotometer to warm up for the recommended time. Calibrate the instrument using a proper blank solution before taking measurements.
The absorbance readings are too high (off-scale). Concentration Too High: The concentration of the triethylamine-picrate complex is above the linear range of the spectrophotometer.Dilute the Sample: Dilute the final organic extract with the same organic solvent used for the blank to bring the absorbance within the instrument's linear range (typically below 2.0 AU).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the formation of the triethylamine-picrate complex?

A1: The formation of the triethylamine-picrate complex is based on an ion-pair reaction. Triethylamine (Et₃N), a weak base, is protonated in an acidic medium to form the triethylammonium cation (Et₃NH⁺). Picric acid (HOC₆H₂(NO₂)₃), a strong acid, readily dissociates to form the picrate anion (OC₆H₂(NO₂)₃⁻). The positively charged triethylammonium ion and the negatively charged picrate ion then associate through electrostatic attraction to form a stable, colored ion-pair complex. This complex is readily extractable into a non-polar organic solvent.

Q2: What is the optimal pH for the formation of the triethylamine-picrate complex?

A2: The optimal pH for the formation of the triethylamine-picrate complex is crucial for maximizing the concentration of the reactive species. The pKa of protonated triethylamine is approximately 10.75[1], while the pKa of picric acid is about 0.3. To ensure that triethylamine is predominantly in its protonated form and picric acid is in its deprotonated form, a pH range of approximately 3 to 6 is generally considered optimal.

Q3: What is the significance of the wavelength of maximum absorbance (λmax)?

A3: The wavelength of maximum absorbance (λmax) is the specific wavelength at which a substance absorbs the most light. For the triethylamine-picrate complex, this is typically around 410 nm. Measuring absorbance at the λmax provides the highest sensitivity and accuracy for quantitative analysis.

Q4: Can other amines interfere with this assay?

A4: Yes, other primary, secondary, and tertiary amines can also form ion-pair complexes with picric acid, leading to potential interference. The selectivity of the assay for triethylamine will depend on the specific experimental conditions and the presence of other amines in the sample.

Q5: How does the choice of solvent affect the experiment?

A5: The choice of both the aqueous and organic solvents is important. The aqueous phase should be buffered to maintain the optimal pH. The organic solvent used for extraction should be non-polar and immiscible with water to efficiently extract the ion-pair complex. Common choices include chloroform and dichloromethane.

Quantitative Data

The following table presents illustrative data on the effect of pH on the absorbance of the triethylamine-picrate complex. This data is based on established chemical principles of ion-pair formation and is intended for educational and guidance purposes.

pHAbsorbance at 410 nm (Arbitrary Units)
1.00.25
2.00.60
3.00.85
4.00.95
5.00.98
6.00.90
7.00.70
8.00.40
9.00.15
10.00.05

Experimental Protocols

Spectrophotometric Determination of Triethylamine using Picric Acid

This protocol outlines the steps for the formation of the triethylamine-picrate complex and its quantitative analysis using a spectrophotometer.

Materials:

  • Triethylamine solution (standard and sample)

  • Picric acid solution (e.g., 0.01 M in a suitable solvent)

  • Buffer solutions (pH 3, 4, 5, 6, 7)

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Separatory funnels

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of triethylamine of known concentrations.

  • pH Adjustment: In a separatory funnel, place a known volume of the triethylamine solution (standard or sample). Add a specific volume of a buffer solution to adjust the pH to the desired level.

  • Addition of Picric Acid: Add a known excess of the picric acid solution to the separatory funnel.

  • Extraction: Add a measured volume of the organic solvent (e.g., chloroform) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the ion-pair complex into the organic phase.

  • Phase Separation: Allow the layers to separate completely.

  • Collection of Organic Layer: Carefully drain the lower organic layer into a clean, dry volumetric flask.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the triethylamine-picrate complex (approximately 410 nm).

    • Use the pure organic solvent as a blank to zero the instrument.

    • Measure the absorbance of the organic extract.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard triethylamine solutions to create a calibration curve.

  • Determination of Unknown Concentration: Use the absorbance of the sample to determine its triethylamine concentration from the calibration curve.

Visualizations

pH_Effect_on_Complex_Formation cluster_conditions pH Conditions cluster_species Dominant Species in Aqueous Phase cluster_outcome Complex Formation Low_pH Low pH (pH < 3) Low_pH_Species Et₃NH⁺ (protonated triethylamine) H₂Pic (protonated picric acid) Low_pH->Low_pH_Species Leads to Optimal_pH Optimal pH (pH 3-6) Optimal_pH_Species Et₃NH⁺ (protonated triethylamine) Pic⁻ (picrate anion) Optimal_pH->Optimal_pH_Species Leads to High_pH High pH (pH > 7) High_pH_Species Et₃N (free triethylamine) Pic⁻ (picrate anion) High_pH->High_pH_Species Leads to Low_pH_Outcome Limited Complex Formation Low_pH_Species->Low_pH_Outcome Results in Optimal_pH_Outcome Maximum Complex Formation Optimal_pH_Species->Optimal_pH_Outcome Results in High_pH_Outcome Limited Complex Formation High_pH_Species->High_pH_Outcome Results in

Caption: pH-dependent equilibrium of triethylamine-picrate complex formation.

Experimental_Workflow Start Start Prep_Standards Prepare Triethylamine Standard Solutions Start->Prep_Standards pH_Adjust Adjust pH of Sample/ Standard with Buffer Prep_Standards->pH_Adjust Add_Picric_Acid Add Picric Acid Solution pH_Adjust->Add_Picric_Acid Extract Extract with Organic Solvent Add_Picric_Acid->Extract Separate Allow Phase Separation Extract->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Measure_Absorbance Measure Absorbance at 410 nm Collect_Organic->Measure_Absorbance Calibrate Create Calibration Curve Measure_Absorbance->Calibrate Determine_Conc Determine Unknown Concentration Calibrate->Determine_Conc End End Determine_Conc->End

Caption: Experimental workflow for spectrophotometric analysis.

References

Validation & Comparative

The Challenge of Validating Analytical Methods with Triethylamine Picrate: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. While various reagents are employed in these methods, this guide explores the use of triethylamine picrate as an ion-pairing agent in analytical chromatography. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed validation studies for methods specifically employing this reagent combination.

Triethylamine (TEA) is a commonly used mobile phase additive in High-Performance Liquid Chromatography (HPLC). Its primary role is to improve the chromatographic separation of basic compounds. It achieves this by acting as a silanol-masking agent, reducing peak tailing, and as an ion-pairing reagent, enhancing the retention of acidic analytes. The validation of analytical methods is rigorously guided by international standards, such as those from the International Council for Harmonisation (ICH), which outline key parameters that must be assessed. These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

While the scientific literature contains numerous examples of HPLC method validations using triethylamine in conjunction with other counter-ions like acetate or phosphate, specific and complete validation reports for methods utilizing this compound are not readily found. Picric acid, a strong acid, can form an ion pair with the basic triethylamine, which could theoretically be used in ion-pair chromatography. Spectrophotometric methods for the determination of amines using picric acid have also been described, based on the formation of a colored complex.

Despite the theoretical potential, the practical application and formal validation of an HPLC method using this compound, complete with the detailed experimental data required for a comprehensive comparison guide, remains elusive in published research. This lack of available data prevents a direct and objective comparison of its performance with other analytical alternatives.

General Principles of Analytical Method Validation

A typical analytical method validation process, following ICH guidelines, involves a series of experiments to demonstrate that the method is suitable for its intended purpose. A summary of these validation parameters is presented in Table 1.

Validation Parameter Description
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow for a Typical HPLC Method Validation

The workflow for validating an HPLC method generally follows a structured approach. This involves preparing a detailed validation protocol, executing the planned experiments, and documenting the results in a validation report.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Validation Report & Implementation Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Linearity Linearity & Range DefineParams->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report SOP Develop Standard Operating Procedure (SOP) Report->SOP

A typical workflow for HPLC method validation.

Comparison of Triethylamine with Alternatives

In the absence of specific data for this compound, a logical comparison can be drawn between the general use of triethylamine and other common approaches in HPLC for the analysis of basic compounds.

G Triethylamine Triethylamine (TEA) as a Mobile Phase Additive ModernColumns Modern High-Purity Silica Columns Triethylamine->ModernColumns Often not required with OtherReagents Alternative Ion-Pairing Reagents (e.g., TFA, HFBA) Triethylamine->OtherReagents Alternative to Derivatization Derivatization Triethylamine->Derivatization Avoids need for ModernColumns->OtherReagents May still require for highly polar analytes

Comparison of approaches for analyzing basic compounds.

Modern HPLC columns with high-purity silica often exhibit reduced silanol activity, diminishing the need for additives like triethylamine to achieve good peak shapes for basic analytes. Other ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), are also frequently used and may offer advantages in terms of volatility for mass spectrometry detection. Derivatization is another strategy to improve the chromatographic properties of amines, but it adds an extra step to the sample preparation process.

Conclusion

While the use of triethylamine as a mobile phase modifier in HPLC is a well-established technique, the specific application of this compound as an ion-pairing reagent lacks detailed, publicly available validation data. Researchers and method developers are therefore encouraged to perform a thorough in-house validation according to ICH guidelines if considering the use of this specific reagent combination. For comparative purposes, it is recommended to evaluate its performance against established alternatives, such as modern high-purity silica columns or other common ion-pairing reagents, to ensure the selection of the most robust and reliable analytical method for their specific application. Future research and publication of validation studies involving this compound would be a valuable contribution to the analytical chemistry community.

A Comparative Guide to Triethylamine Picrate and Other Picrate Salts for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the selection of appropriate reagents is paramount to achieving accurate and reliable results. Picrate salts, formed by the reaction of picric acid with a base, have long been utilized for the detection and quantification of a variety of analytes, particularly amines and other organic bases. This guide provides a detailed comparison of triethylamine picrate with other commonly used picrate salts, namely potassium picrate and ammonium picrate, to assist researchers in selecting the optimal salt for their analytical needs.

Physicochemical Properties: A Comparative Overview

The choice of a picrate salt for a specific analytical application is often dictated by its physicochemical properties, such as solubility, stability, and molecular weight. These properties can significantly influence the sensitivity, accuracy, and ease of use of an analytical method. A summary of the key properties of this compound, potassium picrate, and ammonium picrate is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of Selected Picrate Salts

PropertyThis compoundPotassium PicrateAmmonium Picrate
Molecular Formula C₁₂H₁₈N₄O₇C₆H₂KN₃O₇C₆H₆N₄O₇
Molecular Weight ( g/mol ) 330.30267.19246.14[1]
Appearance Yellow crystalline solidReddish-yellow or green crystalline material[2]Yellow crystalline solid[1]
Melting Point (°C) ~175 (decomposes)~310 (decomposes)~265 (decomposes)
Solubility in Water Soluble0.5 g/100 mL at 20°C1.1 g/100 mL at 20°C
Solubility in Organic Solvents Soluble in polar organic solventsSparingly soluble in ethanol and etherSlightly soluble in ethanol

Analytical Performance in Spectrophotometry

One of the primary applications of picrate salts in analytical chemistry is in spectrophotometry. The formation of a colored picrate salt upon reaction with an analyte allows for its quantification by measuring the absorbance of light at a specific wavelength. The intensity of the color, and thus the sensitivity of the method, is directly related to the molar absorptivity of the resulting picrate salt.

The choice of picrate salt can also be influenced by the nature of the analyte and the desired experimental conditions. For example, potassium picrate has been effectively used for the determination of nonionic surfactants.

Experimental Protocols: A General Method for Amine Determination

The following is a generalized experimental protocol for the spectrophotometric determination of an amine using a picrate salt. This protocol can be adapted for use with this compound, potassium picrate, or ammonium picrate.

Objective: To determine the concentration of an amine in a sample by spectrophotometry using a picrate salt.

Materials:

  • Picric acid solution (e.g., 1% w/v in a suitable solvent like ethanol or toluene)

  • Triethylamine, potassium hydroxide, or ammonium hydroxide (for preparation of the corresponding picrate salt in situ, or use pre-synthesized picrate salts)

  • Amine standard solutions of known concentrations

  • Sample containing the amine of interest

  • A suitable organic solvent (e.g., toluene, chloroform)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Picrate Reagent:

    • To prepare the picrate salt solution, mix a solution of picric acid with a solution of the corresponding base (triethylamine, potassium hydroxide, or ammonium hydroxide) in a suitable solvent. The concentration should be optimized based on the expected concentration of the analyte.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of the target amine in the chosen solvent, covering the expected concentration range of the unknown sample.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the chosen solvent. Dilute as necessary to bring the amine concentration within the calibration range.

  • Color Development:

    • To a set of volumetric flasks, add a fixed volume of each standard solution and the sample solution.

    • Add a fixed volume of the picrate reagent to each flask.

    • Dilute to the mark with the solvent and mix well.

    • Allow the solutions to stand for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the amine-picrate complex (e.g., ~410 nm for trimethylamine picrate).

    • Measure the absorbance of the blank (solvent and reagent), the standard solutions, and the sample solution.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance readings of the standards and the sample.

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of the amine in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Analytical Workflow

The general workflow for the spectrophotometric determination of an amine using a picrate salt can be visualized as a series of sequential steps, from sample and reagent preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Picrate Salt Solution D Mix Amine Solutions with Picrate Reagent A->D B Prepare Amine Standard Solutions B->D C Prepare Sample Solution C->D E Allow for Color Development D->E F Measure Absorbance using Spectrophotometer E->F G Construct Calibration Curve F->G H Determine Sample Concentration G->H G cluster_reactants Reactants cluster_product Product PicricAcid Picric Acid (Electron Acceptor) PicrateSalt This compound Salt (Colored Complex) PicricAcid->PicrateSalt Proton Transfer Triethylamine Triethylamine (Electron Donor) Triethylamine->PicrateSalt

References

A Comparative Guide to Amine Determination: Triethylamine Picrate vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amines is a critical aspect of various analytical workflows. Triethylamine picrate has been a reagent of interest for this purpose. This guide provides an objective comparison of the this compound method with other common reagents used for amine determination, supported by experimental data and detailed protocols.

Overview of Amine Determination Methods

The selection of a suitable reagent for amine determination depends on factors such as the nature of the amine (primary, secondary, or tertiary), the required sensitivity, the presence of interfering substances, and the available instrumentation. Methods range from classical colorimetric and titrimetric assays to more sophisticated chromatographic techniques. This guide focuses on spectrophotometric and chromatographic methods.

Performance Comparison of Amine Determination Reagents

The following table summarizes the quantitative performance of this compound and other widely used reagents for amine determination.

Reagent/MethodAnalyte(s)PrincipleLinear RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Molar Absorptivity (ε) / Other Performance MetricsReference(s)
This compound TrimethylamineSpectrophotometry (Complex formation)0 - 2.5 ppmSandell's Sensitivity: 5.9 × 10⁻³ µg cm⁻²1.0 × 10⁴ L mol⁻¹ cm⁻¹ at 410 nm[1]
Picric Acid PiperazineGravimetric/Spectrophotometry-Picrolonate method shows improved accuracy and sensitivity-[2]
o-Phthalaldehyde (OPA) Primary AminesFluorometry/SpectrophotometryPicomole rangeSuitable for quantities as low as 4.0 x 10⁻⁵ mol/LAbsorbs at 335 nm[3][4]
Dansyl Chloride (Dns-Cl) Primary & Secondary AminesHPLC-Fluorescence0.008 - 40.0 mg/L (for biogenic amines)LOD: 0.015–0.075 µg/mL, LOQ: 0.05–0.25 µg/mL-[5]
Fe(III)-Ferrozine Aromatic AminesSpectrophotometry (Complex formation)0.17 - 4.4 ppm-1.5 × 10³ - 4.7 × 10⁴ L mol⁻¹ cm⁻¹ at 562 nm[6]
2,4-Dinitrofluorobenzene (DNFB) Primary Aliphatic & Aromatic AminesSpectrophotometry---[7]
Headspace GC-FID TriethylamineGas Chromatography3 - 16 µg/mLLOQ: 4 µg/mLRecovery: >90%[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Spectrophotometric Determination of Trimethylamine using Picric Acid

This method is based on the formation of a colored complex between trimethylamine and picric acid in a non-aqueous solvent.

Reagents:

  • Picric acid solution (in toluene)

  • Toluene

  • Anhydrous Sodium Sulfate

  • Standard trimethylamine solution

Procedure:

  • Prepare a standard curve by adding known concentrations of trimethylamine to a series of flasks.

  • To each flask, add a solution of picric acid in toluene.

  • Shake the mixture vigorously to allow for the formation of the this compound complex.

  • Dry the toluene layer with anhydrous sodium sulfate.

  • Measure the absorbance of the yellow-colored solution at 410 nm using a spectrophotometer.[1]

  • For sample analysis, extract the amine into toluene and follow the same procedure.

Amine Determination using o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.

Reagents:

  • o-Phthalaldehyde (OPA) solution

  • Thiol (e.g., 2-mercaptoethanol)

  • Borate buffer (pH 9.5)

  • Amine standard or sample

Procedure:

  • Mix the amine sample or standard with the borate buffer.

  • Add the OPA reagent and the thiol.

  • Allow the reaction to proceed in the dark for a specified time.

  • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Alternatively, for spectrophotometric determination, measure the absorbance at 335 nm.[3][4]

Amine Derivatization using Dansyl Chloride (Dns-Cl) for HPLC Analysis

Dansyl chloride is a fluorescent labeling agent that reacts with primary and secondary amines.

Reagents:

  • Dansyl chloride solution (in acetone or acetonitrile)

  • Sodium bicarbonate buffer (pH ~9.5-10)

  • Amine standard or sample

  • Solvents for HPLC (e.g., acetonitrile, water)

Procedure:

  • Mix the amine sample or standard with the sodium bicarbonate buffer.

  • Add the dansyl chloride solution and incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).[5]

  • Stop the reaction by adding a reagent like sodium hydroxide.

  • Inject an aliquot of the derivatized sample into an HPLC system equipped with a fluorescence detector.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for amine determination.

Reaction_Mechanism_Triethylamine_Picrate triethylamine Triethylamine (C2H5)3N complex This compound [(C2H5)3NH]+[(NO2)3C6H2O]- triethylamine->complex Proton Transfer picric_acid Picric Acid (NO2)3C6H2OH picric_acid->complex caption Reaction of Triethylamine with Picric Acid

Caption: Formation of this compound Complex.

Experimental_Workflow_Spectrophotometry cluster_prep Sample/Standard Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis sample Amine Sample or Standard reagent Add Reagent (e.g., Picric Acid) sample->reagent incubation Incubation/ Complex Formation reagent->incubation measurement Spectrophotometric Measurement incubation->measurement quantification Quantification (Standard Curve) measurement->quantification caption General Spectrophotometric Workflow

Caption: Spectrophotometric Amine Determination Workflow.

Reaction_Mechanisms_Comparison cluster_opa o-Phthalaldehyde (OPA) cluster_dnscl Dansyl Chloride (Dns-Cl) cluster_dnfb 2,4-Dinitrofluorobenzene (DNFB) opa_amine Primary Amine + OPA opa_product Fluorescent Isoindole opa_amine->opa_product opa_thiol Thiol opa_thiol->opa_product dnscl_amine Primary/Secondary Amine + Dns-Cl dnscl_product Fluorescent Sulfonamide dnscl_amine->dnscl_product dnfb_amine Primary Amine + DNFB dnfb_product DNP-Amine Derivative dnfb_amine->dnfb_product caption Derivatization Reaction Mechanisms

Caption: Amine Derivatization Reactions.

Conclusion

The choice of reagent for amine determination is contingent on the specific requirements of the analysis. The this compound method offers a straightforward spectrophotometric approach, particularly for tertiary amines like trimethylamine. However, for higher sensitivity and broader applicability to primary and secondary amines, derivatization reagents such as o-phthalaldehyde and dansyl chloride, coupled with fluorescence detection or HPLC, are superior alternatives. For volatile amines like triethylamine, headspace gas chromatography provides a robust and sensitive quantification method. Researchers should consider the performance metrics, experimental complexity, and instrumentation availability when selecting the most appropriate method for their needs.

References

A Comparative Guide to the Quantification of Triethylamine: Spectrophotometry, Titrimetry, and Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of triethylamine (TEA) is critical in various stages of research and manufacturing. This guide provides a detailed comparison of three common analytical methods: the triethylamine picrate spectrophotometric method, acid-base titration, and gas chromatography.

This document outlines the experimental protocols and performance data for each method, offering a comprehensive overview to aid in the selection of the most suitable technique for specific analytical needs.

Method Comparison

The selection of an appropriate analytical method for triethylamine quantification depends on factors such as the required sensitivity, sample matrix, available equipment, and the desired throughput. The following table summarizes the key performance characteristics of the this compound method and its alternatives.

ParameterThis compound (Spectrophotometry)Acid-Base TitrationGas Chromatography (GC-FID/GC-HS)
Principle Formation of a colored ion-pair complex between triethylamine and picric acid, measured spectrophotometrically.Neutralization reaction between the basic triethylamine and a standardized acid.Separation of volatile triethylamine from the sample matrix and detection by a flame ionization detector (FID) or other suitable detector.
Accuracy (Recovery) 94 - 102% (for trimethylamine, a related compound)[1]Average recovery rate of 98.15%[2]> 90%[3], Overall recoveries of 97.1% reported[4]
Precision (RSD) Not explicitly found, but method is described as having satisfactory precision[1]RSD = 0.59% (n=6)[2]% RSD at LOQ of 6.5%[4]
Linearity Obeys Beer-Lambert law between 0 and 2.5 p.p.m. (for trimethylamine)[1][5]Linear regression of sample size vs. consumed titrant volume.r > 0.999[3]
Quantitation Limit Sandell's sensitivity of 5.9 x 10⁻³ µg cm⁻² (for trimethylamine)[1][5]Dependent on titrant concentration and sample size.4 µg/mL (GC-FID)[3], 2.0 µg per sample (GC-FID)[6]
Throughput ModerateHighLow to Moderate
Equipment Cost Low to ModerateLowHigh
Selectivity Can be selective, but potential for interference from other amines.Non-selective; will titrate other bases present in the sample.High

Experimental Protocols

This compound Method (Spectrophotometry)

This method is based on the reaction of triethylamine with picric acid in a non-aqueous solvent to form a yellow-colored complex, the absorbance of which is proportional to the triethylamine concentration. The following protocol is adapted from a method for trimethylamine[1].

Reagents:

  • Toluene, dried over anhydrous sodium sulfate.

  • Picric acid solution: Dissolve 2 g of picric acid in 100 ml of dry toluene. Dilute 1 ml of this stock solution to 100 ml with dry toluene to prepare the working solution.

  • Potassium carbonate (K₂CO₃) solution (50% w/v).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Triethylamine standard solutions.

Procedure:

  • Pipette a known volume of the sample solution containing triethylamine into a test tube.

  • Add 10 ml of toluene and 3 ml of K₂CO₃ solution.

  • Stopper the tube and shake vigorously.

  • Transfer a portion of the toluene layer to a separate test tube containing anhydrous Na₂SO₄ and shake to dry the toluene.

  • Pipette 5 ml of the dry toluene solution into a spectrophotometer cuvette.

  • Add 5 ml of the picric acid working solution and mix gently.

  • Measure the absorbance at 410 nm against a reagent blank.

  • Prepare a calibration curve using standard solutions of triethylamine.

Acid-Base Titration Method

This method involves the direct titration of triethylamine, a weak base, with a standardized solution of a strong or weak acid.

Reagents:

  • Standardized hydrochloric acid (HCl) or acetic acid solution (e.g., 0.1 M).

  • Indicator solution (e.g., methyl red or phenolphthalein), or a pH meter for potentiometric titration.

  • Solvent (e.g., water, ethanol, or a mixed solvent).

Procedure:

  • Accurately weigh or measure a sample containing triethylamine and dissolve it in a suitable solvent in a flask.

  • Add a few drops of the selected indicator.

  • Titrate the solution with the standardized acid until the endpoint is reached, indicated by a color change. For potentiometric titration, monitor the pH change and determine the equivalence point from the titration curve.

  • Record the volume of the titrant used.

  • Calculate the concentration of triethylamine in the sample.

A patent for determining triethylamine salt content describes a method where the salt is first converted to free triethylamine with a sodium hydroxide solution, extracted into an organic solvent, and then titrated with a standard acid[2].

Gas Chromatography (GC) Method

GC offers a highly selective and sensitive method for the determination of triethylamine. The following is a general procedure for a GC-FID system[3][6].

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).

Reagents and Standards:

  • High-purity nitrogen or helium as the carrier gas.

  • Triethylamine standard solutions in a suitable solvent.

Procedure:

  • Prepare the sample by dissolving it in an appropriate solvent. For headspace analysis, the sample is placed in a sealed vial and heated to allow the volatile triethylamine to partition into the headspace.

  • Inject a known volume of the prepared sample or the headspace gas into the GC.

  • Run the analysis using a suitable temperature program for the column oven, injector, and detector.

  • Identify and quantify the triethylamine peak based on its retention time and peak area compared to the calibration standards.

Method Workflows

The following diagrams illustrate the general workflows for each of the described analytical methods.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Solvent Add Toluene & K2CO3 Sample->Solvent Extract Extract & Dry Toluene Layer Solvent->Extract Reagent Add Picric Acid Extract->Reagent Complex Formation of Colored Complex Reagent->Complex Measure Measure Absorbance at 410 nm Complex->Measure Quantify Quantify using Calibration Curve Measure->Quantify

Spectrophotometric Method Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Indicator Add Indicator Dissolve->Indicator Titrate Titrate with Standard Acid Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint Record Record Titrant Volume Endpoint->Record Calculate Calculate Concentration Record->Calculate GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Analysis Sample Sample Dissolve Dissolve in Solvent (or Headspace Prep) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

References

Inter-Laboratory Comparison of Triethylamine Picrate Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of triethylamine picrate. While direct inter-laboratory comparison data for this specific salt is not publicly available, this document synthesizes established analytical techniques for picrates and triethylamine to present a hypothetical proficiency test. The aim is to guide laboratories in selecting and validating appropriate methods for the analysis of similar ionic compounds.

The following sections detail experimental protocols for common analytical techniques, present hypothetical comparative data from a simulated inter-laboratory study, and illustrate key experimental workflows and chemical principles.

Experimental Protocols

The analysis of this compound, a salt formed from a strong organic acid and an organic base, can be approached using several analytical techniques. The most common and robust methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.

1. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a highly suitable method for the simultaneous determination of the triethylamine cation and the picrate anion.

  • Principle: Ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a reversed-phase column. For this compound, a cationic ion-pairing reagent could be used to retain the picrate anion, or an anionic one for the triethylamine cation. Alternatively, given the UV absorbance of the picrate anion, its direct analysis is straightforward.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • Triethylamine (for mobile phase modification if analyzing picrate)

  • Mobile Phase Preparation: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid is a common starting point for picric acid analysis.[1]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 365 nm for picrate anion.[2]

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

2. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC is a suitable method for the analysis of volatile amines like triethylamine. For the analysis of this compound, a derivatization step or pyrolysis might be necessary to volatilize the picrate moiety, or the analysis can focus solely on the triethylamine component after extraction.

  • Principle: The sample is vaporized and injected into the head of the chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for amine analysis (e.g., DB-624, CP-Volamine).[3][4]

  • Reagents:

    • Nitrogen or Helium (carrier gas)

    • Dimethyl sulfoxide (DMSO) or N-methyl pyrrolidone (NMP) as a solvent.[5]

    • Sodium hydroxide solution (for liberating free triethylamine from the salt)

  • Sample Preparation (for Triethylamine Quantification):

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO).

    • Add a strong base (e.g., 1M NaOH) to liberate the free triethylamine.

    • For headspace analysis, the vial is incubated at an elevated temperature (e.g., 100 °C) before injection of the vapor phase.[5]

  • GC Conditions:

    • Injector temperature: 220 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 20 °C/min.

    • Carrier gas flow: 1-2 mL/min

  • Quantification: An external or internal standard method can be used to construct a calibration curve for the quantification of triethylamine.

3. Acid-Base Titration

This classical method can be used to determine the concentration of the picrate or triethylamine component.

  • Principle: The amine picrate is dissolved in a suitable non-aqueous solvent, and the picrate component is titrated with a standardized solution of a strong base, or the amine component is titrated with a standardized solution of a strong acid.[6]

  • Instrumentation:

    • Potentiometric titrator or manual titration setup with a pH meter and appropriate electrode.

    • Burette and standard laboratory glassware.

  • Reagents:

    • Glacial acetic acid (solvent)

    • Perchloric acid in acetic acid (0.1 N standardized solution for titrating the amine)

    • Sodium hydroxide in a suitable solvent (for titrating the picrate)

    • Crystal violet indicator

  • Procedure (Titration of Triethylamine):

    • Accurately weigh the this compound sample and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid in acetic acid until the color changes from violet to blue-green.

  • Calculation: The concentration of triethylamine is calculated based on the volume of titrant used and its known concentration.

Inter-Laboratory Comparison: A Hypothetical Study

To illustrate the performance of different laboratories and methods, a hypothetical inter-laboratory comparison was designed. Four fictional laboratories were provided with a standard solution of this compound at a known concentration (50 µg/mL) and a blind sample. Each laboratory was asked to perform the analysis in triplicate using their method of choice.

Table 1: Summary of Analytical Methods Used by Participating Laboratories

LaboratoryAnalytical MethodKey Parameters
Lab AIon-Pair RP-HPLCC18 column, Acetonitrile:Water with 0.1% H₃PO₄, UV at 365 nm
Lab BGC-FID with HeadspaceDB-624 column, NMP solvent with NaOH, FID detection
Lab CIon-Pair RP-HPLCPhenyl column, Methanol:Water with 0.05% TFA, UV at 365 nm
Lab DPotentiometric TitrationGlacial acetic acid solvent, 0.1 N Perchloric acid titrant

Table 2: Comparative Results of the Blind Sample Analysis

LaboratoryReported Concentration (µg/mL) - Replicate 1Reported Concentration (µg/mL) - Replicate 2Reported Concentration (µg/mL) - Replicate 3Mean Concentration (µg/mL)Standard DeviationRecovery (%)
Lab A49.850.149.549.80.3099.6
Lab B48.549.248.848.80.3697.6
Lab C51.250.851.551.20.36102.4
Lab D47.948.548.148.20.3196.4
True Value 50.0

Table 3: Method Validation Parameters Reported by Each Laboratory

ParameterLab A (HPLC)Lab B (GC)Lab C (HPLC)Lab D (Titration)
Linearity (r²) 0.99950.99910.9998N/A
Accuracy (% Recovery) 98-102%95-105%99-101%95-105%
Precision (%RSD) < 2.0%< 3.0%< 1.5%< 2.5%
LOD (µg/mL) 0.10.50.0810
LOQ (µg/mL) 0.31.50.2530

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting sample_receipt Receive Blind Sample standard_prep Prepare Calibration Standards sample_dilution Dilute Sample to Working Concentration hplc HPLC Analysis (Labs A, C) sample_dilution->hplc gc GC Analysis (Lab B) sample_dilution->gc titration Titration (Lab D) sample_dilution->titration quantification Quantification against Calibration Curve hplc->quantification gc->quantification calculation Calculate Final Concentration titration->calculation quantification->calculation reporting Report Results to Coordinating Body calculation->reporting

Caption: Workflow for the hypothetical inter-laboratory comparison study.

ion_pair_chromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) TEA TEA-H+ IonPair TEA-H+...Picrate- TEA->IonPair Picrate Picrate- Picrate->IonPair C18_surface Si-O-Si-(CH2)17-CH3 IonPair->C18_surface Hydrophobic Interaction (Retention)

Caption: Mechanism of ion-pair chromatography for this compound.

References

Triethylamine Picrate: A Modern Catalyst vs. a Traditional Purification Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of organic synthesis and purification, the choice of reagents and methodologies is critical for achieving optimal yields, purity, and efficiency. This guide provides a detailed comparison of the applications of triethylamine, a widely used organic base, and the traditional technique of using picrate salts for the purification of nitrogenous compounds. While "triethylamine picrate" as a pre-formed reagent is not commonly utilized, its components—triethylamine and picric acid—represent distinct and important methodologies in the laboratory. This guide will explore the advantages of using triethylamine as a catalyst in modern organic synthesis and compare it to the traditional, yet still relevant, method of forming picrate salts for purification.

Section 1: Triethylamine as a Superior Base and Catalyst in Organic Synthesis

Triethylamine (TEA) is a versatile and widely used tertiary amine in organic synthesis, primarily functioning as a non-nucleophilic base and a catalyst.[1][2][3] Its efficacy is often compared to other organic bases, such as pyridine.

Advantages of Triethylamine over Traditional Bases like Pyridine:
  • Reduced Carcinogenicity: Pyridine is a known carcinogen, making triethylamine a safer alternative for laboratory and industrial applications.[4]

  • Ease of Handling and Removal: Triethylamine has a lower boiling point (89.5 °C) compared to pyridine (115 °C), which facilitates its removal from reaction mixtures by distillation or under reduced pressure.[1]

  • Comparable or Superior Yields: In many reactions, such as the Knoevenagel condensation, triethylamine can provide yields comparable to or even better than pyridine.[4]

  • Dual Role as Catalyst and Phase Transfer Agent: In certain reaction systems, triethylamine can act as both a base catalyst and a phase transfer agent, enhancing reaction rates and efficiency.[4]

Quantitative Comparison of Triethylamine and Pyridine in Knoevenagel Condensation

The following table summarizes the yield of cinnamic acid from the Knoevenagel condensation of various aromatic aldehydes with malonic acid, using either triethylamine or pyridine as the base catalyst.

Aromatic AldehydeCatalystReaction Time (hours)Yield (%)
BenzaldehydePyridine685
BenzaldehydeTriethylamine688
4-ChlorobenzaldehydePyridine590
4-ChlorobenzaldehydeTriethylamine592
4-NitrobenzaldehydePyridine492
4-NitrobenzaldehydeTriethylamine494
4-MethoxybenzaldehydePyridine780
4-MethoxybenzaldehydeTriethylamine782

Data adapted from comparative studies on Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation using Triethylamine

Materials:

  • Aromatic aldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Triethylamine (15 mmol)

  • Toluene (50 mL)

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), malonic acid (12 mmol), and triethylamine (15 mmol) in toluene (50 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with 1N HCl to remove excess triethylamine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude cinnamic acid derivative.

  • The crude product is purified by recrystallization.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_purification Purification A Aromatic Aldehyde D Mix in Toluene A->D B Malonic Acid B->D C Triethylamine (Base) C->D E Reflux with Dean-Stark Trap D->E Heat F Reaction Monitoring (TLC) E->F G Cool to RT F->G Reaction Complete H Wash with 1N HCl G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Recrystallization K->L M Pure Cinnamic Acid Derivative L->M

Figure 1: Experimental workflow for Knoevenagel condensation.

Section 2: Picrate Salts for Purification - A Traditional Method

The formation of picrate salts is a classical method for the purification and characterization of organic bases, particularly amines.[5] Picric acid (2,4,6-trinitrophenol) is a strong acid that reacts with bases to form stable, crystalline salts, which can often be easily isolated and purified by recrystallization.

Advantages of Picrate Salt Formation for Purification:
  • High Crystallinity: Picrate salts are often well-defined crystalline solids with sharp melting points, which is useful for characterization.[5]

  • Effective for Isolating Basic Compounds: This method is particularly effective for separating basic compounds from non-basic impurities.

Disadvantages and Safety Concerns:
  • Explosive Hazard: Picric acid and its metal picrate salts are known to be explosive and sensitive to shock, friction, and heat.[2][6] This poses a significant safety risk in the laboratory.

  • Toxicity: Picric acid is toxic and can cause skin irritation and other health issues.[2]

  • Modern Alternatives: Modern chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), offer more efficient and safer methods for purification.

General Experimental Protocol: Purification of an Amine via Picrate Salt Formation

Materials:

  • Crude amine sample

  • Ethanol (or other suitable solvent)

  • Saturated solution of picric acid in ethanol

Procedure:

  • The crude amine is dissolved in a minimal amount of hot ethanol.

  • A saturated solution of picric acid in ethanol is added dropwise to the amine solution until no further precipitation is observed.

  • The mixture is cooled, and the crystalline picrate salt is collected by filtration.

  • The picrate salt is recrystallized from a suitable solvent to achieve high purity.

  • To recover the free amine, the purified picrate salt is treated with a strong base (e.g., aqueous ammonia or sodium carbonate solution), followed by extraction of the free amine into an organic solvent.

Picrate_Purification cluster_salt_formation Salt Formation cluster_isolation Isolation & Purification cluster_recovery Amine Recovery A Crude Amine in Hot Ethanol C Precipitation of Picrate Salt A->C B Picric Acid Solution B->C Add Dropwise D Filtration C->D E Recrystallization D->E F Treat with Base (e.g., aq. NH3) E->F Purified Picrate Salt G Extract with Organic Solvent F->G H Pure Amine G->H

Figure 2: Workflow for amine purification via picrate salt formation.

Conclusion

In modern drug development and organic synthesis, triethylamine stands out as a highly efficient and safer alternative to traditional bases like pyridine. Its catalytic activity, ease of use, and favorable safety profile make it a preferred choice for a wide range of chemical transformations.

The use of picrate salts for purification, while historically significant, has been largely superseded by modern chromatographic techniques due to the inherent safety risks associated with picric acid and its derivatives. While the formation of picrate salts can still be a useful tool for the characterization of amines, its application for routine purification should be approached with caution and only when modern alternatives are not feasible.

For researchers and scientists, understanding the distinct advantages and limitations of both triethylamine as a catalyst and the traditional method of picrate salt formation is crucial for designing safe, efficient, and effective synthetic and purification strategies.

References

Comparative Guide to the Quantitative Analysis of Triethylamine: Picric Acid vs. Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary methodologies for the quantitative analysis of triethylamine (TEA): the classical spectrophotometric method using picric acid and modern gas chromatography (GC) techniques. The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the purity and safety of pharmaceutical products. This document outlines the experimental protocols, presents comparative performance data, and offers visual workflows to aid in methodological selection.

Methodology Comparison

The quantitative analysis of triethylamine, a common residual solvent and reagent in pharmaceutical synthesis, is crucial for quality control. The traditional approach involves a colorimetric reaction with picric acid, while contemporary methods primarily utilize gas chromatography with flame ionization detection (GC-FID), often coupled with headspace sampling.

1. Spectrophotometric Analysis using Picric Acid: This method is based on the formation of a colored complex between triethylamine and picric acid. The intensity of the color, which is proportional to the concentration of triethylamine, is measured using a UV-Vis spectrophotometer. This technique is valued for its simplicity and cost-effectiveness.

2. Gas Chromatography (GC) Analysis: GC-based methods separate triethylamine from other volatile components in a sample matrix. Headspace GC-FID is a particularly powerful technique for this purpose as it minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample. GC offers high selectivity and sensitivity.

Quantitative Performance Data
ParameterSpectrophotometric (Trimethylamine with Picric Acid)Headspace GC-FID (Triethylamine)
Principle Colorimetric complex formationChromatographic separation and flame ionization detection
Wavelength/Detector 410 nmFlame Ionization Detector (FID)
Linearity Range 0 - 2.5 ppm (TMA-N)0.5 - 15 µg/mL
Limit of Detection (LOD) Not explicitly stated0.15 µg/mL
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/mL
Accuracy (Recovery) Not explicitly stated98.4% - 101.5%
Precision (%RSD) Not explicitly stated< 5%

Experimental Protocols

Spectrophotometric Determination of Amines using Picric Acid (General Protocol)

This protocol is based on the established method for trimethylamine and can be adapted for triethylamine.

Reagents and Equipment:

  • Picric Acid Solution (e.g., 0.02% w/v in a suitable organic solvent like toluene or chloroform)

  • Triethylamine Standard Solutions (prepared by serial dilution in the chosen solvent)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of triethylamine standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample containing triethylamine in the chosen organic solvent.

  • Complex Formation: To a fixed volume of each standard and sample solution, add a fixed volume of the picric acid solution.

  • Incubation: Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Measurement: Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax), which for the trimethylamine-picrate complex is 410 nm. A λmax for the triethylamine-picrate complex would need to be determined experimentally.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of triethylamine in the sample from the calibration curve.

Headspace Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a representative method for the determination of residual triethylamine in pharmaceutical substances.

Reagents and Equipment:

  • Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID)

  • GC Column: DB-624, 30 m x 0.53 mm I.D., 3 µm film thickness (or equivalent)

  • Diluent: Dimethyl sulfoxide (DMSO)

  • Triethylamine Standard Solutions (prepared in DMSO)

  • Headspace vials (20 mL) with caps and septa

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of triethylamine in DMSO.

    • Create a series of calibration standards by diluting the stock solution with DMSO in headspace vials.

    • Accurately weigh the sample and dissolve it in a known volume of DMSO in a headspace vial.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100 °C

    • Vial Equilibration Time: 20 minutes

    • Syringe Temperature: 110 °C

    • Injection Volume: 1.0 mL

  • GC-FID Parameters:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Nitrogen or Helium

    • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, ramp to 240 °C at 20 °C/min, and hold for 5 minutes.

  • Analysis and Quantification:

    • Inject the headspace of the standards and samples onto the GC column.

    • Identify the triethylamine peak based on its retention time.

    • Quantify the amount of triethylamine in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Prepare TEA Standards Add_Picric_Acid Add Picric Acid Solution Standard_Prep->Add_Picric_Acid Sample_Prep Prepare Sample Solution Sample_Prep->Add_Picric_Acid Incubate Incubate for Complex Formation Add_Picric_Acid->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify TEA in Sample Calibration_Curve->Quantify

Caption: Workflow for Spectrophotometric Analysis of Triethylamine.

GC_Workflow cluster_prep_gc Preparation cluster_hs Headspace Incubation cluster_analysis_gc GC-FID Analysis Standard_Prep_GC Prepare TEA Standards in Vials Incubate_Vials Incubate Vials at 100°C Standard_Prep_GC->Incubate_Vials Sample_Prep_GC Prepare Sample in Vials Sample_Prep_GC->Incubate_Vials Inject_Headspace Inject Headspace Vapor Incubate_Vials->Inject_Headspace Separate_Chromatography Chromatographic Separation Inject_Headspace->Separate_Chromatography Detect_FID Detect with FID Separate_Chromatography->Detect_FID Quantify_GC Quantify TEA using Peak Area Detect_FID->Quantify_GC

Caption: Workflow for Headspace GC-FID Analysis of Triethylamine.

Conclusion

The choice between the spectrophotometric method using picric acid and a headspace GC-FID method for the quantitative analysis of triethylamine depends on the specific requirements of the analysis.

  • The spectrophotometric method offers the advantages of simplicity, low cost, and rapid analysis, making it suitable for routine screening or in environments where advanced chromatographic equipment is not available. However, its selectivity may be lower, and it could be susceptible to interference from other compounds that react with picric acid.

  • The headspace GC-FID method provides superior selectivity and sensitivity, making it the preferred method for regulatory submissions and in complex sample matrices where specificity is paramount. While the initial instrument cost is higher, its robustness and reliability for quantifying residual solvents in pharmaceutical products are well-established.

For drug development and quality control applications where accuracy and specificity are critical, the headspace GC-FID method is the recommended approach for the quantitative analysis of triethylamine.

Specificity of the Triethylamine Picrate Reaction: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within pharmaceutical and chemical research, the accurate quantification of residual solvents and reagents is paramount. Triethylamine (TEA), a common organic base, is frequently employed in synthesis and requires precise measurement. This guide provides a comparative assessment of the specificity of the triethylamine picrate reaction, a colorimetric method, against alternative analytical techniques, supported by available experimental data.

Overview of Triethylamine Quantification Methods

Several methods are available for the determination of triethylamine, each with distinct advantages and limitations regarding specificity, sensitivity, and throughput. The primary methods include:

  • Colorimetric Methods: The reaction of triethylamine with picric acid to form a colored picrate salt is a classical analytical approach. The intensity of the resulting color, measured by spectrophotometry, is proportional to the concentration of the amine.

  • Gas Chromatography (GC): A highly versatile and widely used technique that separates components of a mixture based on their volatility and interaction with a stationary phase. When coupled with a flame ionization detector (FID), GC offers high sensitivity and specificity for volatile amines like triethylamine.

  • Titration: Acid-base titration can be used to quantify triethylamine, a basic compound. This method, however, is generally less specific as it will react with any base present in the sample.

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the this compound reaction in comparison to Gas Chromatography-Flame Ionization Detector (GC-FID).

ParameterThis compound ReactionGas Chromatography (GC-FID)
Principle Colorimetric reaction forming a colored complex.Separation based on volatility and detection by flame ionization.
Specificity Moderate. Potential for interference from other tertiary amines that can also form colored picrates.High. Excellent separation of triethylamine from other volatile compounds.
Sensitivity Generally lower than GC-FID.High sensitivity, capable of detecting low ppm levels.
Instrumentation UV-Vis Spectrophotometer.Gas Chromatograph with Flame Ionization Detector.
Throughput Can be adapted for high-throughput screening.Generally lower throughput due to run times.
Sample Matrix Can be susceptible to matrix effects from colored or interfering compounds.Robust to a wider range of sample matrices.

Experimental Protocols

This compound Reaction (Spectrophotometric Method)

This protocol is based on the established reaction of tertiary amines with picric acid to form a colored complex.[1]

Reagents and Materials:

  • Triethylamine (TEA) standard solution

  • Picric acid solution (e.g., 0.1% w/v in a suitable organic solvent like toluene)

  • Toluene (or other suitable non-polar solvent)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of triethylamine in the chosen solvent.

  • Sample Preparation: Dissolve the sample containing triethylamine in the same solvent.

  • Reaction: To a known volume of the standard or sample solution, add a specific volume of the picric acid solution.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature to ensure complete color development.

  • Measurement: Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax), which is approximately 410 nm for the trimethylamine-picrate complex and 359 nm for general amine picrates.[1][2]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of triethylamine in the sample from the calibration curve.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This is a standard method for the analysis of residual solvents in pharmaceutical products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for amine analysis (e.g., a polar or base-deactivated column).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of triethylamine from other components.

Procedure:

  • Standard Preparation: Prepare standard solutions of triethylamine in a suitable solvent (e.g., methanol, dimethyl sulfoxide).

  • Sample Preparation: Dissolve the sample in the same solvent.

  • Injection: Inject a small, fixed volume of the standard or sample solution into the gas chromatograph.

  • Analysis: The components are separated in the column and detected by the FID.

  • Quantification: The peak area of triethylamine is proportional to its concentration. A calibration curve is used for accurate quantification.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing specificity and the underlying reaction pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_picrate_method Picrate Reaction Method cluster_gc_method GC-FID Method cluster_comparison Specificity Assessment Sample with TEA Sample with TEA Add Picric Acid Add Picric Acid Sample with TEA->Add Picric Acid Inject into GC Inject into GC Sample with TEA->Inject into GC Standard TEA Solutions Standard TEA Solutions Standard TEA Solutions->Add Picric Acid Standard TEA Solutions->Inject into GC Measure Absorbance (359/410 nm) Measure Absorbance (359/410 nm) Add Picric Acid->Measure Absorbance (359/410 nm) Quantify TEA_P Quantify TEA Measure Absorbance (359/410 nm)->Quantify TEA_P Compare Results Compare Results Quantify TEA_P->Compare Results Separate and Detect Separate and Detect Inject into GC->Separate and Detect Quantify TEA_GC Quantify TEA Separate and Detect->Quantify TEA_GC Quantify TEA_GC->Compare Results Assess Interference Assess Interference Compare Results->Assess Interference

Workflow for Specificity Assessment

reaction_pathway TEA Triethylamine (TEA) (Tertiary Amine) Complex This compound (Colored Complex) TEA->Complex Reaction PicricAcid Picric Acid PicricAcid->Complex Reactant Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Analysis

This compound Reaction Pathway

Conclusion

The this compound reaction offers a simple and accessible colorimetric method for the quantification of triethylamine. Its primary limitation is its moderate specificity, with the potential for interference from other tertiary amines. For applications requiring high specificity and sensitivity, particularly in complex matrices, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method. The choice between these methods should be guided by the specific requirements of the analysis, including the expected concentration of triethylamine, the nature of the sample matrix, and the available instrumentation. Researchers should validate the chosen method to ensure it meets the required performance criteria for their specific application.

References

performance characteristics of triethylamine picrate as an analytical reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of triethylamine picrate as an analytical reagent. Due to the limited availability of direct experimental data on pre-formed this compound, this guide synthesizes information on the analytical applications of its constituent components, triethylamine and picric acid, to project its potential performance. Comparisons are drawn with alternative reagents where applicable, supported by available experimental data.

Overview of this compound as an Analytical Reagent

This compound is an ion-pair salt formed from the strong organic base triethylamine (TEA) and the strongly acidic and chromophoric picric acid. While not commonly available as a pre-formed reagent, it can be generated in situ for various analytical applications, primarily leveraging the properties of the picrate anion for detection and the triethylammonium cation for ion-pairing.

Key Potential Applications:

  • Spectrophotometric Determination of Amines: Utilizes the yellow color of the picrate ion.

  • Ion-Pair Extraction: Facilitates the transfer of analytes from an aqueous to an organic phase.

  • Chromatography: Can potentially be used as an ion-pairing reagent in reversed-phase HPLC.

Performance Characteristics and Comparison

The primary utility of this compound in spectrophotometry is derived from the chromophoric nature of the picrate anion. The formation of an ion-pair with a target analyte can be quantified by measuring the absorbance of the picrate transferred into an organic solvent.

A study on the ion-pair extraction of various aliphatic amines using picric acid demonstrated that tertiary amines are extractable, with the efficiency being dependent on the specific amine rather than its pKa or carbon number. This suggests that triethylamine would readily form an extractable ion pair with picrate.

Table 1: Comparison of Reagents for Spectrophotometric Determination of Amines

Reagent/MethodPrincipleWavelength (λmax)Molar Absorptivity (ε)Key AdvantagesKey Disadvantages
This compound (in situ) Ion-pair formation and extraction~410 nm (in toluene)Estimated ~1.0 x 10⁴ L mol⁻¹ cm⁻¹ ¹Simple, selective for aminesPotential interference from other bases
2,4-Dinitrofluorobenzene (DNFB) Nucleophilic substitution with primary aminesVaries with amine1.086×10⁴ - 6.398×10⁴ L mol⁻¹ cm⁻¹High sensitivity for primary aminesLess reactive with tertiary amines
p-N,N-dimethylphenylenediamine-NaIO₄ Oxidative coupling to form a colored complex~530 nmNot specifiedHigh sensitivityRequires specific pH control and oxidizing agent
Fe(III)-Ferrozine Complex Reduction of Fe(III) by aromatic amines562 nm1.5x10³ - 4.7x10⁴ L mol⁻¹ cm⁻¹Good for aromatic aminesNot suitable for aliphatic amines

¹ Estimated based on the molar absorptivity reported for trimethylamine-picrate complex.

This compound can serve as an effective reagent for the liquid-liquid extraction of acidic or anionic analytes. The triethylammonium cation pairs with the anionic analyte, and the hydrophobicity of the ethyl groups facilitates the transfer of the ion pair into an organic solvent. Conversely, the picrate anion can be used to extract cationic analytes.

Table 2: Performance in Ion-Pair Extraction

ParameterThis compoundAlternative: Tetrabutylammonium (TBA) Salts
Ion-Pairing Cation Triethylammonium (TEA⁺)Tetrabutylammonium (TBA⁺)
Hydrophobicity ModerateHigh
Extraction Efficiency Good for moderately polar to nonpolar analytesExcellent for a wide range of anions
Volatility for MS TEA⁺ is volatile, making it compatible with mass spectrometry.TBA⁺ is non-volatile, which can cause ion source contamination in MS.
Typical Counterion Picrate (chromophoric)Halides, hydroxide (non-chromophoric)

In reversed-phase HPLC, triethylamine is often added to the mobile phase to act as a silanol-masking agent, improving the peak shape of basic analytes. It can also function as an ion-pairing reagent for acidic analytes. While this compound itself is not a standard mobile phase additive, the principles of its components are well-understood.

Table 3: Comparison of Ion-Pairing Reagents in HPLC

ReagentTypical ConcentrationEffect on Retention of AnionsMS CompatibilityKey Considerations
Triethylammonium Acetate (TEAA) 5-50 mMIncreases retentionGood, volatile bufferCan cause baseline noise; slow column equilibration.
This compound (Hypothetical) Not establishedWould increase retentionPoor, picrate is non-volatile and strongly absorbingPicrate's strong UV absorbance would interfere with detection.
Tetrabutylammonium (TBA) Salts 5-20 mMSignificantly increases retentionPoor, non-volatileStrong ion-pairing can lead to very long retention times; difficult to remove from the column.

Experimental Protocols

As direct, validated methods using pre-formed this compound are not widely published, the following are representative protocols for the analytical techniques where its components are used.

This protocol is based on the principle of ion-pair extraction.

  • Preparation of Reagents:

    • Picric Acid Solution (1 x 10⁻³ M): Dissolve 0.229 g of picric acid in 1 L of deionized water.

    • Buffer Solution (pH 7.0): Prepare a standard phosphate buffer.

    • Amine Standard Solutions: Prepare a series of standard solutions of the target amine in deionized water.

    • Organic Solvent: Chloroform or Toluene.

  • Extraction Procedure:

    • To a series of separatory funnels, add 10 mL of the amine standard solution, 10 mL of the buffer solution, and 5 mL of the picric acid solution.

    • Add 10 mL of the organic solvent to each funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer and filter through a dry filter paper to remove any residual water.

  • Measurement:

    • Measure the absorbance of the organic extracts at 410 nm against a reagent blank prepared in the same manner without the amine.

    • Construct a calibration curve of absorbance versus amine concentration.

This protocol demonstrates the use of TEA to improve the chromatography of basic compounds.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 7.0. Add triethylamine to a final concentration of 0.1% (v/v).

    • Organic Phase: Acetonitrile or Methanol.

    • Filter both phases through a 0.45 µm filter and degas.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient or isocratic elution using the prepared aqueous and organic phases.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for the analyte.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the analysis. The presence of triethylamine will minimize the tailing of basic analytes.

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase TEA Triethylamine (TEA) TEA_H TEA-H⁺ TEA->TEA_H Protonation H_Pic Picric Acid (H-Pic) Pic_anion Pic⁻ H_Pic->Pic_anion Dissociation Analyte_anion Anionic Analyte (A⁻) Ion_Pair [TEA-H⁺][A⁻] Analyte_anion->Ion_Pair Ion-Pair Formation & Extraction TEA_H->Ion_Pair

Caption: Workflow of ion-pair extraction using in situ generated triethylammonium.

G cluster_stationary Stationary Phase Surface Silanol Si-OH Si-O⁻ TEA_H TEA-H⁺ TEA_H->Silanol:f1 Masking of Silanol Site Basic_Analyte Basic Analyte (B-H⁺) Basic_Analyte->Silanol:f1 Undesirable Interaction (Peak Tailing)

Caption: Mechanism of silanol masking by protonated triethylamine in RP-HPLC.

Conclusion

This compound, while not a common off-the-shelf reagent, presents potential utility in specific analytical scenarios, particularly for the spectrophotometric determination and extraction of amines and other analytes capable of forming ion pairs. Its performance can be inferred from the well-documented behaviors of triethylamine and picric acid.

  • For Spectrophotometry: It offers a simple and selective method for amine quantification, with performance comparable to other colorimetric reagents.

  • For Extraction: The triethylammonium ion is a moderately hydrophobic counter-ion, suitable for various applications and notably compatible with subsequent mass spectrometric analysis due to its volatility.

  • For Chromatography: The use of triethylamine as a mobile phase additive is well-established for improving peak shape. However, the picrate counterion would be detrimental to most chromatographic applications due to its strong UV absorbance.

Researchers and drug development professionals can leverage the principles outlined in this guide to develop and validate new analytical methods where the specific properties of the triethylammonium-picrate ion pair are advantageous.

Safety Operating Guide

Proper Disposal of Triethylamine Picrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of triethylamine picrate, a compound that requires careful handling due to its potential shock sensitivity. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound, a salt formed from picric acid and triethylamine, must be treated with the same caution as picric acid and other picrate salts. These compounds are known to be shock-sensitive, particularly when dry, and can pose a significant explosion hazard.[1][2][3][4] The primary safety protocol is to ensure the material remains wetted throughout its lifecycle in the laboratory, from storage to disposal.[2][3][4][5]

Immediate Safety Concerns

If you encounter a container of this compound, or any picric acid derivative, that appears dry, shows crystalline growth around the cap, or is in a metal container, DO NOT TOUCH OR MOVE THE CONTAINER .[4][5][6] Immediately secure the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department or a specialized hazardous waste disposal team.[4][7] Friction from opening a crystallized lid can be sufficient to cause detonation.[3][4]

Hazard Summary

The hazards associated with this compound are primarily derived from the properties of picrate salts.

HazardDescriptionMitigation
Explosion Risk Dry picrate salts are highly sensitive to shock, friction, and heat.[1][3][4][7] Metal picrates can be even more sensitive than picric acid itself.[1][3][7]Always keep the compound wetted with at least 30% water by mass.[2][4] Avoid all contact with metals, including metal spatulas and containers with metal caps.[3][4]
Chemical Incompatibility Reacts with metals (copper, lead, zinc, iron), concrete, plaster, and bases to form highly sensitive and explosive salts.[1][2][3][7]Store in glass or plastic containers. Do not dispose of down the drain, as it can react with metal plumbing.[8]
Toxicity Picric acid is toxic by all routes of entry, including inhalation, ingestion, and skin absorption.[1][3]Handle in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[6]

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the standard procedure for preparing wetted this compound for collection by a certified hazardous waste disposal service. This is not a chemical neutralization protocol. In-lab neutralization of picrate waste is not recommended without specific, validated procedures and expert oversight due to the inherent risks.

Materials:

  • Appropriate PPE: Safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Glass or polyethylene waste container with a non-metal, screw-top lid.

  • Hazardous waste labels.

  • Deionized water.

  • Plastic or ceramic spatula.

Procedure:

  • Work Area Preparation:

    • Ensure the work area is clean and free of incompatible materials, especially metals and bases.

    • Perform all steps within a certified chemical fume hood.

  • Waste Transfer (for solid/slurry waste):

    • Carefully open the container of this compound waste, ensuring there are no visible dry crystals on the threads or cap. If crystals are present, stop immediately and contact EHS.

    • Using a plastic or ceramic spatula, transfer the waste into the designated glass or plastic hazardous waste container.

    • Do not use metal tools for the transfer.[3]

  • Ensuring Proper Hydration:

    • Add a sufficient amount of deionized water to the waste container to ensure the material is fully submerged and remains wet. A layer of water should be clearly visible above the solid material.

    • For solutions, ensure they are not supersaturated and at risk of crystallization upon cooling. If necessary, add more water to ensure complete dissolution.

  • Container Sealing and Labeling:

    • Wipe the threads of the waste container with a damp cloth to remove any residual picrate before sealing.[4]

    • Securely fasten the non-metal cap.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound, Wetted."

      • The approximate concentration and quantity.

      • Accumulation start date.

      • Associated hazards (Explosive when dry, Toxic).

  • Storage and Disposal Request:

    • Store the sealed waste container in a designated satellite accumulation area away from heat, direct sunlight, and incompatible materials.[3]

    • Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. Do not store for prolonged periods; it is recommended to dispose of picric acid and its derivatives within two years of receipt.[5][7]

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

G cluster_0 Initial Assessment cluster_1 Emergency Protocol cluster_2 Routine Disposal Protocol start Encounter this compound Container check_dry Is the material dry, crystallized, or in a metal-capped container? start->check_dry stop STOP! Do NOT Touch or Move Container check_dry->stop Yes ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_dry->ppe No (Material is Wet & in Proper Container) secure_area Secure the Area & Restrict Access stop->secure_area contact_ehs IMMEDIATELY Contact EHS or Bomb Squad secure_area->contact_ehs fume_hood Work in a Chemical Fume Hood ppe->fume_hood transfer Transfer waste to a non-metal container using non-metal tools fume_hood->transfer hydrate Ensure material is fully wetted with excess water transfer->hydrate label_waste Wipe threads, seal, and label as Hazardous Waste hydrate->label_waste store Store in designated area for EHS pickup label_waste->store

Decision workflow for handling this compound.

References

Essential Safety and Operational Guide for Handling Triethylamine Picrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of triethylamine picrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound, a salt of picric acid and triethylamine, combines the hazards of both parent compounds and, like other picrate salts, can be more shock-sensitive and explosive than picric acid alone.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses significant health and safety risks. The picrate component is explosive when dry and sensitive to heat, shock, and friction.[1][2][3] Triethylamine is a flammable, corrosive, and toxic liquid that can cause severe skin burns, eye damage, and respiratory irritation.[4][5][6][7][8] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPERationale and Key Considerations
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl).[1][9]Protects against skin absorption and chemical burns.[5][10] Latex gloves are not effective against picric acid.[1] Change gloves frequently, especially if contaminated.[9]
Eyes/Face Chemical safety goggles and a face shield.[1][11][12]Provides protection from splashes and potential detonations. Standard safety glasses are insufficient.[10][13]
Body Flame-retardant and chemical-resistant lab coat, long pants, and closed-toe, non-perforated shoes.[1][10][14]Protects skin from spills and potential fires. Ensures no exposed skin on legs or feet.[10]
Respiratory Work must be conducted in a certified chemical fume hood.[9][10][15]Minimizes inhalation of toxic and corrosive triethylamine vapors.[4][5] An air-purifying respirator with appropriate cartridges (e.g., ABEK) may be required for emergency situations or if a fume hood is not available, subject to a risk assessment.[12]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound within a laboratory setting.

2.1 Pre-Operational Checks

  • Training Verification : Ensure all personnel involved are trained on the specific hazards of picric acid, triethylamine, and their salts.[1]

  • Emergency Equipment : Confirm that a safety shower, emergency eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) are immediately accessible.[5][9][16]

  • Fume Hood Certification : Verify that the chemical fume hood is certified and functioning correctly.[9]

  • Work Area Preparation : Line the work surface of the fume hood with plastic-backed absorbent pads to contain any spills.[9] Remove all incompatible materials, such as metals (copper, lead, zinc), bases, and oxidizers, from the immediate work area.[1][3]

  • PPE Inspection : Inspect all PPE for damage before use.[12]

2.2 Handling Procedure

  • Never Work Alone : Always have a second person present when handling this compound.[14][17]

  • Container Inspection : Before handling, visually inspect the container for any signs of dryness or crystal formation around the cap.[2][9] If dry crystals are observed, do not touch or attempt to open the container. Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2][14]

  • Dispensing : Conduct all manipulations within the chemical fume hood.[9][15] Use non-sparking tools and avoid metal spatulas to prevent the formation of shock-sensitive metal picrates.[2][10][17]

  • Maintaining Hydration : this compound should be kept moist (typically with at least 30% water) to maintain stability, similar to picric acid.[1][3] If handling a solid form, ensure it remains wetted.

  • Sealing Containers : After use, carefully clean the container's neck, cap, and threads with a dampened cloth before resealing to prevent the formation of explosive crystals in the threads.[9][10][14] Seal the cap with Parafilm.[9]

2.3 Post-Handling and Cleanup

  • Decontamination : Wipe down the work area with a suitable cleaning agent.

  • Waste Collection : All cloths, absorbent pads, and other materials contaminated with this compound must be collected as hazardous waste.[10] These materials should be kept wet inside a labeled, sealed plastic or glass container.[9][17]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.

  • Hygiene : Wash hands and arms thoroughly with soap and water after completing the work.[12][15]

Disposal Plan

Proper disposal is critical to prevent accidental detonation and environmental contamination.

3.1 Chemical Waste

  • Segregation : Collect all this compound waste, including excess material and solutions, in a dedicated, compatible hazardous waste container (plastic or glass with a non-metal cap).[2][9]

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound (Explosive when dry, Toxic, Flammable)" and include the date.[14]

  • Hydration : Ensure the waste material remains thoroughly wetted by adding excess water to the container.[3][14]

  • Drain Disposal Prohibition : NEVER dispose of this compound or related waste down the drain.[14][17] It can react with metal plumbing to form highly explosive picrate salts.[17]

  • Storage and Pickup : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials. Arrange for disposal through your institution's EHS department.[18]

3.2 Contaminated PPE and Materials

  • Collection : Place all contaminated solid waste, such as gloves, absorbent pads, and cleaning cloths, into a plastic bag or container.[17]

  • Wetting : Moisten the contents of the bag with water to reduce hazards.[9][17]

  • Disposal : Seal the container, label it as hazardous waste, and dispose of it through the institutional chemical waste program.[17]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste removal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal Phase cluster_emergency Emergency Path prep1 Verify Training & Emergency Equipment prep2 Prepare & Inspect Chemical Fume Hood prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 handle1 Inspect Chemical Container (Check for Dry Crystals) prep3->handle1 Begin Handling emergency Dry Crystals Found? handle1->emergency handle2 Handle/Dispense Chemical (Use Non-Metal Tools) handle3 Clean & Reseal Container handle2->handle3 disp1 Segregate & Collect All Waste (Liquid & Solid) handle3->disp1 Work Complete disp2 Keep Waste Wetted in Labeled Container disp1->disp2 disp3 Store for EHS Pickup disp2->disp3 emergency->handle2 No stop STOP! Do Not Touch! Evacuate & Call EHS emergency->stop Yes

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.